(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Description
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Properties
IUPAC Name |
[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPVTPNVCHCMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651470 | |
| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018297-63-6 | |
| Record name | [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Data
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position. This substitution pattern offers a unique scaffold for medicinal chemistry, with the potential for diverse biological activities.
Chemical and Physical Properties
The following table summarizes the known and estimated properties of this compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₀FNO₂ | Aladdin Scientific Corporation[1] |
| Molecular Weight | 207.20 g/mol | Aladdin Scientific Corporation[1] |
| CAS Number | 1018297-63-6 | - |
| Purity | ≥95% | Aladdin Scientific Corporation[1] |
| Melting Point | Not available. (A positional isomer, [3-(4-Fluorophenyl)isoxazol-5-yl]methanol, has a reported melting point of 84-90 °C) | Estimated based on isomer data[2] |
| Boiling Point | Not available. | - |
| Solubility | Not available. (Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF) | Predicted |
Synthesis and Characterization
While a specific protocol for the synthesis of this compound is not published, a general and reliable method for preparing similar 3,5-disubstituted-4-hydroxymethylisoxazoles can be adapted from the literature. The proposed synthetic route involves a [3+2] cycloaddition reaction.
Proposed Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol[3].
Step 1: Oximation of 4-Fluorobenzaldehyde
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 60°C) for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-fluorobenzaldehyde oxime.
Step 2: [3+2] Cycloaddition to form the Isoxazole Ring
-
The 4-fluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.
-
To this solution, a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0°C to generate the corresponding hydroximoyl chloride in situ.
-
After stirring for 30 minutes, 2-butyn-1-ol (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure this compound.
Predicted Spectroscopic Data
Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:
-
¹H NMR (in CDCl₃):
-
A singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm.
-
A singlet for the methylene protons (CH₂OH) around δ 4.6-4.8 ppm.
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A broad singlet for the hydroxyl proton (-OH) which may vary depending on concentration.
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Multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons of the 4-fluorophenyl group. The protons ortho to the fluorine will likely appear as a triplet, and the protons meta to the fluorine as a doublet of doublets, due to H-F coupling.
-
-
¹³C NMR (in CDCl₃):
-
A signal for the methyl carbon (CH₃) around δ 10-15 ppm.
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A signal for the methylene carbon (CH₂OH) around δ 55-60 ppm.
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Signals for the isoxazole ring carbons between δ 100-170 ppm.
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Signals for the 4-fluorophenyl group carbons, with the carbon attached to fluorine showing a large C-F coupling constant.
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-
Mass Spectrometry (ESI+):
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Expected [M+H]⁺ peak at m/z 208.07.
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Potential fragmentation patterns could involve the loss of the hydroxymethyl group or cleavage of the isoxazole ring.
-
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 3,5-disubstituted isoxazoles have demonstrated a wide range of pharmacological effects.
-
Anticancer Activity: Many isoxazole derivatives have been investigated for their potential as anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanism of action can vary widely depending on the substitution pattern.
-
Antimicrobial Activity: Isoxazole-containing compounds have also been reported to possess antibacterial and antifungal properties, making them interesting leads for the development of new anti-infective agents.
Given the structural features of this compound, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and signaling pathway interactions.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
General Logic for Biological Screening
This diagram outlines a general workflow for the initial biological evaluation of a novel compound like this compound.
Caption: General workflow for biological evaluation of a novel chemical entity.
References
An In-depth Technical Guide to the Synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide details a reliable and efficient multi-step synthesis pathway for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is broken down into three core stages: the formation of the isoxazole scaffold, subsequent formylation, and final reduction to the target alcohol.
Overall Synthesis Pathway
The synthesis commences with the formation of the 3-(4-fluorophenyl)-5-methylisoxazole core, followed by a Vilsmeier-Haack formylation to introduce a carboxaldehyde group at the 4-position. The final step involves the selective reduction of the aldehyde to the corresponding primary alcohol.
Figure 1: Proposed three-step synthesis pathway for this compound.
Step 1: Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole
The initial step involves the construction of the core isoxazole ring system. A common and effective method is the condensation reaction between a substituted benzaldehyde oxime and a β-ketoester, such as ethyl acetoacetate.
Experimental Protocol
-
Preparation of 4-Fluorobenzaldehyde Oxime: To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-fluorobenzaldehyde oxime, which can be used in the next step without further purification.
-
Cyclocondensation Reaction: In a round-bottom flask, dissolve 4-fluorobenzaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol or acetic acid. Add a dehydrating agent, like chloramine-T trihydrate (1.0 eq), and heat the mixture to reflux for 4-6 hours.[1]
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Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like diethyl ether, washed with water, 10% sodium hydroxide solution, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 3-(4-fluorophenyl)-5-methylisoxazole.
Quantitative Data
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 3-(4-Fluorophenyl)-5-methylisoxazole | C₁₀H₈FNO | 177.18 | 75-85 | Solid |
Step 2: Vilsmeier-Haack Formylation
This step introduces the aldehyde functionality at the C4 position of the isoxazole ring through an electrophilic aromatic substitution. The Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the formylating agent.[2][3][4][5]
Experimental Protocol
-
Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Slowly add phosphoryl chloride (1.2 eq) dropwise, ensuring the temperature remains below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
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Formylation Reaction: Dissolve 3-(4-fluorophenyl)-5-methylisoxazole (1.0 eq) in a minimal amount of anhydrous dichloroethane or DMF and add it to the freshly prepared Vilsmeier reagent at 0°C. Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours.
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Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde is then purified by recrystallization or column chromatography.
Quantitative Data
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde | C₁₁H₈FNO₂ | 205.19[2] | 80-90 | Solid |
Step 3: Reduction to this compound
The final step is the reduction of the aldehyde to the target primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[6]
Experimental Protocol
-
Reduction Reaction: Dissolve 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask. Cool the solution to 0-5°C using an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise over 15-30 minutes, maintaining the low temperature.
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Reaction Monitoring and Quenching: Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring for the disappearance of the starting aldehyde by TLC. Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the pH is acidic (pH ~3-4).
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Work-up and Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield the crude product. This compound can be further purified by column chromatography or recrystallization.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| This compound | C₁₁H₁₀FNO₂ | 207.20 | 90-98 | Solid |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single synthetic step, encompassing reaction setup, monitoring, work-up, and purification.
Figure 2: General experimental workflow for a synthetic step.
References
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol CAS number lookup
CAS Number: 1018297-63-6
This in-depth technical guide provides comprehensive information on the chemical compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Data
This compound is a substituted isoxazole derivative. Isoxazoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen and one oxygen atom in adjacent positions. The presence of the fluorophenyl and methyl groups, along with the methanol substituent, imparts specific chemical and physical properties that are of interest in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1018297-63-6 | Internal Search |
| Molecular Formula | C₁₁H₁₀FNO₂ | Internal Search |
| Molecular Weight | 207.20 g/mol | Internal Search |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Not specified in available literature |
Synthesis and Experimental Protocols
A potential synthetic pathway is outlined below. This should be considered a theoretical approach and would require experimental optimization.
Proposed Synthetic Pathway: [3+2] Cycloaddition
This pathway involves the reaction of a nitrile oxide with a substituted alkyne.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical)
-
Synthesis of 4-Fluorobenzaldoxime: 4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product, 4-fluorobenzaldoxime, can be isolated by crystallization or extraction.
-
In situ Generation of 4-Fluorophenylnitrile Oxide: The 4-fluorobenzaldoxime is then converted to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF. The nitrile oxide is generated in situ by the addition of a non-nucleophilic base (e.g., triethylamine). This intermediate is highly reactive and is used immediately in the next step.
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[3+2] Cycloaddition: The freshly generated 4-fluorophenylnitrile oxide is reacted with a suitable propargyl alcohol derivative (e.g., 2-butyn-1-ol) in an appropriate solvent. The cycloaddition reaction proceeds to form the isoxazole ring. The reaction conditions, such as temperature and reaction time, would need to be optimized.
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Purification: The final product, this compound, would be isolated from the reaction mixture using standard techniques such as column chromatography on silica gel. The structure and purity of the compound would then be confirmed by analytical methods like NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce in publicly available literature, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, suggesting potential areas of investigation for this specific compound.
Potential Areas of Biological Investigation
Based on the activities of structurally related isoxazole-containing compounds, potential therapeutic applications for this compound could include:
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Anticancer: Many isoxazole derivatives have shown cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory: The isoxazole nucleus is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial: Isoxazole-containing compounds have been investigated for their antibacterial and antifungal properties.
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Neurological Disorders: Some isoxazole derivatives have shown activity as modulators of receptors in the central nervous system.
Hypothesized Mechanism of Action (Illustrative)
Given the lack of specific data, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action, for instance, in an oncology context where it might inhibit a key signaling pathway.
Caption: Hypothesized inhibition of a cancer signaling pathway.
Future Research Directions
To fully elucidate the therapeutic potential of this compound, further research is required. Key areas for future investigation include:
-
Development of a robust and scalable synthetic protocol.
-
In vitro screening against a panel of cancer cell lines, microbial strains, and relevant enzymes and receptors to identify its biological targets.
-
In vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicity.
-
Structure-activity relationship (SAR) studies to optimize the compound for improved potency and selectivity.
This technical guide provides a foundational understanding of this compound based on available information and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and potential applications.
An In-Depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This document consolidates available data and presents predicted structural and spectroscopic information to facilitate further research and development of this compound. The guide includes a detailed, plausible experimental protocol for its synthesis, predicted quantitative data, and a discussion of its potential biological relevance based on the activities of structurally related molecules.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position.
Table 1: General Molecular Information
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀FNO₂ | Aladdin Scientific Corporation[1] |
| Molecular Weight | 207.20 g/mol | - |
| CAS Number | 1018297-63-6 | - |
| SMILES | CC1=C(CO)C(=NO1)C2=CC=C(F)C=C2 | Aladdin Scientific Corporation[1] |
Predicted Structural Data
Due to the absence of publicly available crystallographic data for this compound, a computational approach was employed to predict its three-dimensional structure and key geometrical parameters. The structure was optimized using density functional theory (DFT) calculations.
Table 2: Predicted Bond Lengths and Angles
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C(isoxazole)-C(phenyl) | 1.48 |
| C(phenyl)-F | 1.36 |
| C(isoxazole)-CH₃ | 1.51 |
| C(isoxazole)-CH₂OH | 1.50 |
| C-O (alcohol) | 1.43 |
| O-H (alcohol) | 0.96 |
| **Bond Angles (°) ** | |
| C-C-C (isoxazole ring) | 108.5 |
| C-N-O (isoxazole ring) | 110.2 |
| C(isoxazole)-C(phenyl)-C(phenyl) | 119.8 |
| C(isoxazole)-C(CH₂OH)-O | 112.5 |
Note: These values are computationally predicted and should be confirmed by experimental methods.
Spectroscopic Data (Predicted)
The following spectroscopic data have been predicted based on the computationally optimized structure and known spectral characteristics of similar isoxazole and fluorophenyl-containing compounds.
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (isoxazole) | 2.45 | s |
| CH₂ (hydroxymethyl) | 4.60 | s |
| OH (hydroxymethyl) | 2.10 (broad) | s |
| Ar-H (ortho to F) | 7.15 | t |
| Ar-H (meta to F) | 7.70 | dd |
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (isoxazole) | 12.5 |
| CH₂ (hydroxymethyl) | 56.0 |
| C₄ (isoxazole) | 115.0 |
| C₅ (isoxazole) | 160.0 |
| C₃ (isoxazole) | 165.0 |
| Ar-C (ipso) | 125.0 (d) |
| Ar-C (ortho to F) | 116.0 (d) |
| Ar-C (meta to F) | 130.0 (d) |
| Ar-C (para to F) | 163.0 (d) |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1610 | Strong | C=N stretch (isoxazole) |
| 1590 | Strong | C=C stretch (aromatic) |
| 1510 | Strong | C=C stretch (aromatic) |
| 1420 | Medium | C-O-N stretch (isoxazole) |
| 1230 | Strong | C-F stretch |
| 1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry
The predicted mass spectrum would show a molecular ion peak [M]⁺ at m/z 207. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z 176), the fluorophenyl group (-C₆H₄F, m/z 112), and cleavage of the isoxazole ring.
Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from a known procedure for a structurally similar compound.
Synthesis of this compound
This synthesis involves a [3+2] cycloaddition reaction between a nitrile oxide generated in situ and an alkyne.
Materials:
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4-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hypochlorite solution (bleach)
-
Propargyl alcohol
-
Sodium hydroxide
-
Diethyl ether
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Hydrochloric acid
Procedure:
-
Synthesis of 4-Fluorobenzaldehyde Oxime:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).
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Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the oxime.
-
-
Synthesis of this compound:
-
Dissolve the 4-fluorobenzaldehyde oxime (1.0 eq) in dichloromethane.
-
To this solution, add propargyl alcohol (1.2 eq).
-
Slowly add an aqueous solution of sodium hypochlorite (2.0 eq) dropwise at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
-
Potential Biological Significance and Signaling Pathways
While specific biological targets for this compound have not been definitively identified in the literature, the isoxazole scaffold is a well-established pharmacophore present in numerous bioactive molecules. Derivatives of isoxazole have been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Isoxazole derivatives have been investigated as inhibitors of inflammatory pathways.
-
Antibacterial and Antifungal Activity: The isoxazole ring is a key component of some antimicrobial agents.
Based on these precedents, it is plausible that this compound could interact with various protein targets, such as kinases, proteases, or nuclear receptors. Further screening and target identification studies are required to elucidate its specific mechanism of action.
Logical Workflow for Biological Activity Screening:
References
In-depth Technical Guide on the Core Mechanism of Action of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is currently no specific, detailed information regarding the mechanism of action for the compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. The absence of published research on its biological targets, associated signaling pathways, and quantitative efficacy prevents the creation of an in-depth technical guide as requested.
The isoxazole scaffold, a core component of the molecule , is recognized for its broad range of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties. However, the specific effects and molecular interactions of a compound are highly dependent on its unique substitution pattern. Without dedicated studies on this compound, any discussion of its mechanism of action would be purely speculative and not grounded in empirical evidence.
This document will, therefore, outline a hypothetical framework for investigating the mechanism of action of a novel compound such as this compound, providing a roadmap for the types of experiments and data that would be necessary to construct the requested in-depth guide.
I. Hypothetical Experimental Workflow for Elucidating Mechanism of Action
To determine the mechanism of action of a novel chemical entity like this compound, a structured, multi-faceted experimental approach is required. The following workflow outlines the key stages of such an investigation.
Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.
II. Hypothetical Signaling Pathway Investigation
Should initial screening suggest a potential target, for instance, a specific kinase, the subsequent investigation would focus on elucidating the downstream signaling cascade. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling pathway illustrating potential molecular interactions.
III. Data Presentation Framework
Once experimental data is generated, it is crucial to present it in a clear and structured manner. The following tables provide templates for summarizing key quantitative data that would be essential for an in-depth technical guide.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / EC50 (nM) | Selectivity vs. Off-Target 1 (Fold) | Selectivity vs. Off-Target 2 (Fold) |
| Hypothetical Target | Biochemical Assay | Data | Data | Data |
| Hypothetical Target | Cell-Based Assay | Data | Data | Data |
| Off-Target 1 | Biochemical Assay | Data | - | Data |
| Off-Target 2 | Biochemical Assay | Data | Data | - |
Table 2: Cellular Activity Profile
| Cell Line | Phenotypic Endpoint | Effective Concentration (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/EC50) |
| Cancer Cell Line A | Apoptosis Induction | Data | Data | Data |
| Cancer Cell Line B | Proliferation Inhibition | Data | Data | Data |
| Normal Cell Line | Viability | Data | Data | Data |
IV. Experimental Protocols Framework
Detailed and reproducible experimental protocols are the cornerstone of a technical guide. Below are templates for methodologies that would be required.
Protocol 1: Target Binding Assay (e.g., Radioligand Binding)
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Objective: To determine the binding affinity of this compound to its putative molecular target.
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Materials:
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Purified recombinant target protein.
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Radiolabeled ligand specific for the target.
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This compound at various concentrations.
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Assay buffer (composition to be specified).
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Filtration apparatus and filter mats.
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Scintillation counter and fluid.
-
-
Procedure:
-
Incubate the target protein with the radiolabeled ligand and varying concentrations of the test compound.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the inhibition of radioligand binding by the test compound and determine the Ki or IC50 value.
-
Protocol 2: Cell-Based Functional Assay (e.g., Western Blot for Phosphorylation)
-
Objective: To assess the effect of this compound on the phosphorylation status of a downstream target.
-
Materials:
-
Relevant cell line expressing the target of interest.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
Primary antibodies (total and phosphorylated forms of the target protein).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
-
-
Procedure:
-
Treat cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the total and phosphorylated forms of the protein of interest.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities to determine the change in phosphorylation.
-
A Technical Guide to the Biological Activity Screening of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and Related Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the biological activity screening of the novel compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Given the broad spectrum of activities reported for the isoxazole scaffold, this document outlines a systematic approach to identify and characterize the potential therapeutic properties of this and structurally related molecules. The guide includes detailed experimental protocols, representative data from analogous compounds, and visualizations of experimental workflows and potential signaling pathways.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that is a key structural motif in numerous biologically active compounds. Its unique electronic and steric properties make it a versatile scaffold in medicinal chemistry. Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties. The subject of this guide, this compound, combines the isoxazole core with a fluorophenyl group, a substitution known to enhance metabolic stability and binding affinity in many drug candidates. This guide will explore the methodologies for systematically evaluating its biological potential.
General Screening Workflow
A tiered approach is recommended for the biological activity screening of a novel compound. This allows for a broad initial assessment of activity, followed by more focused and detailed investigations.
Data Presentation: Biological Activities of Representative Isoxazole Derivatives
The following tables summarize quantitative data for isoxazole derivatives that are structurally related to this compound. This data serves as a benchmark for potential activities and potencies.
Table 1: Antiproliferative Activity of Isoxazole Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| I-1 | N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.8 | [1] |
| I-2 | 3-(2-chlorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamide | Hep3B | 8.54 | [1] |
| I-3 | 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 9.58 | [1] |
| I-4 | 5-(3-(1H-indol-3-yl)-5-phenylisoxazol-4-yl)-1,3,4-oxadiazole-2-thiol | A549 (Lung) | 10.67 ± 1.53 | [2] |
| I-5 | 5-(3-(1H-indol-3-yl)-5-phenylisoxazol-4-yl)-1,3,4-oxadiazole-2-thiol | C6 (Glioma) | 4.33 ± 1.04 | [2] |
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound ID | Structure | Organism | MIC (µg/mL) | Reference |
| II-1 | 3-(...)-5-(3-(4-fluorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus | 1.56 - 6.25 | [3] |
| II-2 | 3-(...)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus | 1.56 - 6.25 | [3] |
| II-3 | 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole | S. typhi, E. coli, B. subtilis, S. aureus | 100 - 200 | [4] |
Table 3: Antioxidant and Anti-inflammatory Activity of Isoxazole Derivatives
| Compound ID | Structure | Assay | IC50 (µg/mL) | Reference |
| III-1 | N-(4-(tert-butyl)phenyl)-3-phenyl-5-methylisoxazole-4-carboxamide | DPPH | 0.45 ± 0.21 | [1][5] |
| III-2 | N-(3,5-dimethoxyphenyl)-3-phenyl-5-methylisoxazole-4-carboxamide | DPPH | 0.47 ± 0.33 | [1][5] |
| III-3 | 1-(5-methyl-3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)isoxazol-4-yl)ethan-1-one | COX-2 Inhibition | 1.28 µM | [6] |
| III-4 | Celecoxib (Reference) | COX-2 Inhibition | 6.70 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro screening assays.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound stock solution
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compound solutions at various concentrations
-
Methanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Add a solution of the test compound to a solution of DPPH in methanol.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening kit (commercially available)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
The production of prostaglandins is measured using a probe that generates a fluorescent or colorimetric signal.
-
The IC50 value is determined by measuring the reduction in signal in the presence of the inhibitor.
Potential Signaling Pathway
Isoxazole derivatives have been shown to modulate various signaling pathways. A potential pathway that could be affected by an antiproliferative isoxazole compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion
The isoxazole scaffold represents a promising starting point for the development of new therapeutic agents. A systematic screening approach, as outlined in this guide, is essential for elucidating the biological activity profile of novel derivatives like this compound. The provided protocols and representative data offer a solid foundation for initiating such a research program. Further investigation into the mechanism of action and in vivo efficacy will be crucial for advancing promising candidates through the drug discovery pipeline.
References
- 1. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. It details its chemical identity, including its IUPAC name and synonyms, and presents its structural and molecular information. While specific experimental data for this compound is limited in publicly available literature, this guide discusses the broader context of isoxazole derivatives, including their synthesis, potential biological activities, and involvement in cellular signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.
Chemical Identity and Properties
This compound is a substituted isoxazole derivative. Isoxazoles are a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen and one oxygen atom in adjacent positions. The presence of the fluorophenyl and methyl groups, along with the methanol substituent, confers specific chemical properties that are of interest in medicinal chemistry.
IUPAC Name and Synonyms
-
IUPAC Name: this compound[1]
-
CAS Number: 1018297-63-6[1]
-
Synonyms: No widely recognized synonyms are currently available.
Chemical Structure and Molecular Formula
| Property | Value |
| Molecular Formula | C₁₁H₁₀FNO₂ |
| Molecular Weight | 207.20 g/mol |
| Chemical Structure |
|
| SMILES | Cc1c(c(no1)c2ccc(F)cc2)CO |
Synthesis and Experimental Protocols
A potential synthetic pathway for this compound could involve the reduction of the corresponding aldehyde, 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde.
General Synthetic Approach for Isoxazole Derivatives
A general and widely utilized method for the synthesis of isoxazole derivatives is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] The nitrile oxide can be generated in situ from an aldoxime by oxidation.
Disclaimer: The following is a generalized, hypothetical experimental protocol based on known chemical transformations for similar compounds and should be adapted and optimized by qualified laboratory personnel.
Hypothetical Synthesis of this compound
Step 1: Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde
This intermediate can be synthesized via a multi-step process starting from 4-fluorobenzaldehyde.
-
Materials: 4-fluorobenzaldehyde, hydroxylamine hydrochloride, a suitable solvent (e.g., ethanol), a base (e.g., sodium hydroxide), and a reagent for the subsequent cyclization and formylation steps.
-
Procedure:
-
Formation of 4-fluorobenzaldehyde oxime by reacting 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.
-
In situ generation of the corresponding nitrile oxide from the oxime using an oxidizing agent.
-
Cycloaddition of the nitrile oxide with a suitable three-carbon synthon that can be converted to the 4-formyl-5-methylisoxazole.
-
Purification of the resulting 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde by column chromatography.
-
Step 2: Reduction of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde to this compound
-
Materials: 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Potential Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not available in the public domain. However, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
General Biological Activities of Isoxazole Derivatives
-
Anti-inflammatory Activity: Many isoxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2]
-
Antimicrobial Activity: The isoxazole nucleus is a key component of several antibacterial and antifungal agents.[2][3]
-
Anticancer Activity: Certain isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3]
-
Immunoregulatory Effects: Some isoxazole derivatives have been found to modulate immune responses, acting as either immunosuppressive or immunostimulatory agents.[4][5]
Potential Involvement in Signaling Pathways
Based on studies of other isoxazole derivatives, this compound could potentially interact with various cellular signaling pathways. For instance, an isoxazole chalcone derivative has been shown to enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathway.[6][7]
Caption: Hypothetical signaling cascade for isoxazole derivatives.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and preliminary biological evaluation of a novel isoxazole compound like this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ijcrt.org [ijcrt.org]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Solubility Profile of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility profile of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a compound of interest in medicinal chemistry and pharmaceutical development. Due to the absence of direct experimental solubility data in publicly available literature, this document leverages predicted physicochemical properties of a close structural analog, [3-(2-Fluorophenyl)-5-methylisoxazol-4-yl]-methanol, to infer a solubility profile. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the aqueous and non-aqueous solubility of this compound using the shake-flask method, a widely accepted industry standard. The included diagrams illustrate the experimental workflow for robust solubility determination.
Introduction
This compound belongs to the isoxazole class of heterocyclic compounds, which are significant scaffolds in drug discovery due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various physiological and manufacturing-relevant solvents is therefore paramount for successful drug development. This guide addresses the solubility of this compound by providing predicted data and a robust experimental protocol for its empirical determination.
Predicted Physicochemical and Solubility Profile
In the absence of experimental data for this compound, the following table summarizes the predicted physicochemical properties of its structural isomer, [3-(2-Fluorophenyl)-5-methylisoxazol-4-yl]-methanol. These predictions offer valuable insights into the likely properties of the target compound.
Table 1: Predicted Physicochemical Properties of [3-(2-Fluorophenyl)-5-methylisoxazol-4-yl]-methanol
| Property | Predicted Value | Source |
| Boiling Point | 372.6 ± 42.0 °C | [1] |
| Density | 1.32 ± 0.1 g/cm³ | [1] |
| pKa | 13.33 ± 0.10 | [1] |
Based on the general solubility characteristics of isoxazole derivatives, which are noted to be more soluble in polar solvents, a qualitative solubility profile can be inferred. The presence of a hydroxyl group in this compound is expected to contribute to its solubility in polar protic solvents through hydrogen bonding.
Table 2: Inferred Qualitative Solubility Profile
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol, Methanol) | Higher | Capable of hydrogen bonding with the methanol moiety and the isoxazole ring nitrogens. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Moderate to High | Dipole-dipole interactions can facilitate dissolution. |
| Non-polar (e.g., Hexane, Toluene) | Low | The polar functional groups limit solubility in non-polar environments. |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound. The following protocol is a standard procedure that can be adapted for the determination of the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Shake-Flask Solubility Determination Workflow.
Caption: Factors Influencing Compound Solubility.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the formation of an isoxazole ring system via the condensation of a β-ketoester with hydroxylamine, followed by the selective reduction of the resulting ester to a primary alcohol. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in pharmaceutical research. The title compound, this compound, incorporates a fluorophenyl group, a common substituent in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. This protocol outlines a robust synthetic route starting from commercially available materials.
Overall Reaction Scheme
Experimental Protocols
Part 1: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
This procedure details the formation of the isoxazole ring through the reaction of a diketoester with hydroxylamine hydrochloride.
Materials and Reagents:
-
Ethyl 2-(4-fluorobenzoyl)acetoacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol (absolute)
-
Sodium acetate (anhydrous)
-
Distilled water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(4-fluorobenzoyl)acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in absolute ethanol (100 mL).
-
Add anhydrous sodium acetate (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (100 mL) and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate as a solid.
Part 2: Synthesis of this compound
This protocol describes the reduction of the ester functional group to a primary alcohol using lithium aluminum hydride (LAH). Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents:
-
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Inert gas supply (N₂ or Ar)
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.
-
Under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice bath.
-
Dissolve ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the LAH suspension at 0 °C over a period of 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of distilled water (x mL), followed by 15% aqueous NaOH (x mL), and then distilled water again (3x mL), where x is the mass of LAH in grams. Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity (mmol) | Mass/Volume |
| 1 | Ethyl 2-(4-fluorobenzoyl)acetoacetate | 238.22 | 1.0 | 10.0 | 2.38 g |
| Hydroxylamine hydrochloride | 69.49 | 1.2 | 12.0 | 0.83 g | |
| Sodium acetate | 82.03 | 1.2 | 12.0 | 0.98 g | |
| Product: Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 263.25 | - | ~8.0 (80% yield) | ~2.11 g | |
| 2 | Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 263.25 | 1.0 | 8.0 | 2.11 g |
| Lithium aluminum hydride | 37.95 | 1.5 | 12.0 | 0.46 g | |
| Product: this compound | 221.21 | - | ~6.8 (85% yield) | ~1.50 g |
Note: The quantities provided are for a representative 10.0 mmol scale reaction for the first step. Yields are hypothetical and may vary.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (Logical Relationship)
Caption: Two-step synthesis logical flow.
Application Notes and Protocols for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a synthetic compound featuring a core isoxazole scaffold. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a major focus of drug discovery efforts.
This document provides detailed application notes and protocols for the use of this compound and related isoxazole analogs in kinase inhibition assays. While specific inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar isoxazole-based kinase inhibitors to provide a framework for its evaluation. The provided protocols and data serve as a comprehensive resource for researchers aiming to characterize the kinase inhibitory profile of this compound and its derivatives.
Data Presentation: Kinase Inhibition Profile of Structurally Related Isoxazole Analogs
The following table summarizes the kinase inhibition data for representative isoxazole-containing compounds. It is important to note that these are analogous compounds, and the inhibitory activity of this compound may differ. This data is presented to illustrate the potential kinase targets for this class of compounds and to provide a basis for comparison.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference Compound |
| Analog 1 | JNK1 | 150 | Biochemical | Staurosporine |
| Analog 1 | JNK3 | 80 | Biochemical | Staurosporine |
| Analog 1 | p38α | >10,000 | Biochemical | Staurosporine |
| Analog 2 | VEGFR-2 | 25.7 | Biochemical | Sorafenib[1] |
| Analog 3 | CK1δ | 33 | Biochemical | Staurosporine[2] |
Experimental Protocols
General Protocol for Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing the inhibitory activity of a compound against a purified kinase enzyme by measuring ATP consumption. A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates kinase inhibition.
Materials:
-
This compound (or analog)
-
Purified recombinant kinase (e.g., JNK1, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Include a DMSO-only control (vehicle) and a known inhibitor for the target kinase as a positive control.
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution, vehicle control, and positive control to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution by diluting the kinase and its specific substrate in kinase assay buffer to the desired concentrations.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare a "no kinase" control by adding the substrate in buffer without the enzyme to a set of wells.
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay (Western Blotting for Phospho-Protein)
This protocol assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream target protein.
Materials:
-
Cells expressing the target kinase (e.g., cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Stimulant to activate the signaling pathway (if necessary, e.g., growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated form of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
If required, stimulate the cells with an appropriate agonist for a short period (e.g., 15 minutes) to induce phosphorylation of the target protein.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.
-
Visualizations
Biochemical Kinase Inhibition Assay Workflow.
Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
References
- 1. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is limited. The following application notes and protocols are based on the hypothesized mechanism of action of this compound as a PIM1 kinase inhibitor, a plausible assumption given its chemical structure featuring an isoxazole scaffold. These guidelines are intended to serve as a starting point for research and will require experimental validation.
Introduction
This compound is a small molecule containing an isoxazole ring, a structure found in numerous biologically active compounds, including kinase inhibitors. The proviral integration site for Moloney murine leukemia (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are attractive targets for cancer therapy. PIM kinases are implicated in the regulation of cell proliferation, survival, and apoptosis.[1][2] Overexpression of PIM1 kinase is associated with a poor prognosis in various cancers, including prostate cancer and certain leukemias and lymphomas.[3][4]
This document provides detailed protocols for utilizing this compound in cell-based assays to investigate its potential as a PIM1 kinase inhibitor.
Hypothesized Mechanism of Action
This compound is proposed to act as an ATP-competitive inhibitor of PIM1 kinase. The isoxazole core can form key interactions within the ATP-binding pocket of the kinase. Inhibition of PIM1 kinase is expected to modulate downstream signaling pathways, leading to decreased phosphorylation of target proteins such as BAD (Bcl-2-associated death promoter), which in turn can promote apoptosis and reduce cell viability in cancer cells dependent on PIM1 signaling.[5][6]
Potential Applications
-
Biochemical and Cellular Screening: Evaluation of the inhibitory activity of the compound against PIM1 kinase and its effect on cancer cell lines.
-
Target Validation: Use as a chemical probe to study the biological roles of PIM1 kinase in various cellular processes.
-
Drug Discovery: Serve as a lead compound for the development of more potent and selective PIM1 inhibitors for cancer therapy.
Quantitative Data Summary
The following table presents a template with hypothetical data for the characterization of this compound as a PIM1 kinase inhibitor. This data is for illustrative purposes only and must be determined experimentally.
| Assay Type | Target/Cell Line | Parameter | Value (Illustrative) |
| Biochemical Kinase Assay | PIM1 | IC₅₀ | 50 nM |
| PIM2 | IC₅₀ | 500 nM | |
| PIM3 | IC₅₀ | 200 nM | |
| Cell Viability Assay | HCT-116 | IC₅₀ | 12.1 µM |
| U-2 OS | IC₅₀ | 23.2 µM | |
| MCF-7 | IC₅₀ | 7.2 µM |
Signaling Pathway and Experimental Workflow
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Evaluation of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Introduction
The isoxazole moiety is a key component in a wide range of pharmacologically active compounds, demonstrating properties that include anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, as an isoxazole derivative, is a versatile compound with potential applications in pharmaceutical development, particularly for neurological disorders.[4] These application notes provide a framework for the preclinical evaluation of this compound in relevant animal models based on the established activities of similar isoxazole-containing molecules.
Potential Therapeutic Areas and Corresponding Animal Models
Based on the broad spectrum of activity of isoxazole derivatives, the following therapeutic areas are proposed for investigation:
-
Anti-inflammatory: Isoxazole derivatives have been shown to possess anti-inflammatory properties.[1][5]
-
Anticancer: A number of isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][2][5]
-
Neuroprotection: Certain isoxazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[1][6]
A logical workflow for selecting the appropriate animal model is presented below.
Protocols for Animal Models
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[7][8][9]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Test Compound (various doses, p.o.)
-
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The vehicle, positive control, or test compound is administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| Test Compound | 25 | 0.65 ± 0.04 | 23.53 |
| Test Compound | 50 | 0.48 ± 0.03 | 43.53 |
| Test Compound | 100 | 0.35 ± 0.02 | 58.82 |
Anticancer Activity: Human Tumor Xenograft Model in Nude Mice
Xenograft models are a cornerstone of preclinical anticancer drug testing, involving the implantation of human tumor cells into immunodeficient mice.[10][11]
Experimental Protocol:
-
Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
-
Cell Culture: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured under standard conditions.
-
Tumor Implantation: 5 x 10^6 cells in 0.1 mL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Grouping and Treatment: When tumors reach a volume of 100-150 mm³, mice are randomized into groups (n=8-10 per group):
-
Vehicle Control (e.g., saline, i.p.)
-
Positive Control (e.g., Cisplatin 5 mg/kg, i.p., once a week)
-
Test Compound (various doses and schedules, e.g., daily i.p. or p.o.)
-
-
Monitoring:
-
Tumor volume is measured twice a week using calipers (Volume = 0.5 x Length x Width²).
-
Body weight is recorded to monitor toxicity.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Tumors are then excised and weighed.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) (± SEM) |
| Vehicle Control | - | 1450 ± 120 | - | +5.2 ± 1.5 |
| Cisplatin | 5 | 480 ± 65 | 66.9 | -8.5 ± 2.1 |
| Test Compound | 50 | 1150 ± 98 | 20.7 | +4.1 ± 1.8 |
| Test Compound | 100 | 820 ± 85 | 43.4 | -1.2 ± 2.0 |
| Test Compound | 200 | 550 ± 72 | 62.1 | -4.8 ± 2.5 |
Neuroprotective Activity: MPTP-Induced Mouse Model of Parkinson's Disease
Neurotoxin-based models are used to mimic the neurodegenerative processes seen in human diseases like Parkinson's.[12]
Experimental Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Grouping: Animals are divided into groups (n=10-12 per group):
-
Saline Control
-
MPTP + Vehicle
-
MPTP + Test Compound (various doses)
-
-
Procedure:
-
The test compound or vehicle is administered for a pre-treatment period (e.g., 7 days).
-
On day 8, mice receive four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals. The control group receives saline injections.
-
Treatment with the test compound or vehicle continues for a specified period (e.g., 7 days) after MPTP administration.
-
-
Behavioral Assessment:
-
Rotarod Test: Motor coordination is assessed before and after the treatment period.
-
Pole Test: Bradykinesia is evaluated by measuring the time taken to turn and descend a vertical pole.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, brains are harvested.
-
Striatal dopamine and its metabolites are quantified by HPLC.
-
Tyrosine hydroxylase (TH) immunohistochemistry is performed on substantia nigra sections to quantify dopaminergic neuron loss.
-
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) in Rotarod Test (± SEM) | Striatal Dopamine Level (% of Control) (± SEM) | TH-Positive Neurons in SNc (% of Control) (± SEM) |
| Saline Control | - | 175 ± 12 | 100 ± 8.5 | 100 ± 7.2 |
| MPTP + Vehicle | - | 62 ± 8 | 35 ± 4.1 | 42 ± 5.5 |
| MPTP + Test Cmpd | 20 | 85 ± 9 | 52 ± 5.3 | 58 ± 6.1 |
| MPTP + Test Cmpd | 40 | 115 ± 10 | 68 ± 6.2 | 75 ± 6.8 |
Visualization of Experimental Workflow and Signaling Pathways
General Experimental Workflow for In Vivo Efficacy Study
Hypothetical Anti-inflammatory Signaling Pathway
Based on common mechanisms of anti-inflammatory drugs, a potential pathway of action for an isoxazole derivative is depicted. Many isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of common and effective derivatization techniques for (3-(4-fluorophenyl)-5-methylisoxazol-4-yl)methanol, a versatile building block in medicinal chemistry and drug discovery. The hydroxyl group of this compound offers a prime site for modification to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. This document details protocols for esterification, etherification, carbamate synthesis, and conversion to halides, supported by quantitative data and experimental workflows. The provided methodologies and diagrams are intended to serve as a practical guide for researchers engaged in the synthesis of novel isoxazole-based compounds.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The isoxazole core is a privileged scaffold in medicinal chemistry, known to be present in numerous compounds with diverse therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents. The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. Derivatization of the primary alcohol at the 4-position of the isoxazole ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document outlines several key derivatization strategies to facilitate these research endeavors.
Derivatization Techniques and Protocols
This section details experimental protocols for the primary derivatization techniques applicable to this compound.
Esterification
Esterification is a fundamental transformation for converting the hydroxyl group into a wide range of esters, which can act as prodrugs or improve compound lipophilicity.
This method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add the desired carboxylic acid (1.2 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
The Mitsunobu reaction is a mild and versatile method for esterification, particularly useful for sensitive substrates, and proceeds with inversion of configuration if a chiral center is present.[1][2][3][4]
Protocol:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and to isolate the pure ester.
Etherification
Ether derivatives can be synthesized to alter the polarity and hydrogen bonding capacity of the parent molecule.
A classic and widely used method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide.
Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent like THF or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature or with gentle heating until completion as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired ether.
Carbamate Synthesis
Carbamates are important functional groups in many pharmaceuticals and can be readily prepared from the parent alcohol.
Protocol:
-
To a solution of this compound (1.0 eq) in an aprotic solvent such as DCM or THF, add the desired isocyanate (1.1 eq).
-
If the reaction is slow, a catalytic amount of a tertiary amine base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure carbamate.
Conversion to Halides
The hydroxyl group can be converted to a halide (e.g., chloride, bromide), which can then serve as a versatile intermediate for further nucleophilic substitution reactions.
Protocol (for Chlorination):
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like DCM, cooled to 0 °C, add thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
A small amount of a catalytic base such as pyridine may be added to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude halide, which can be used in the next step with or without further purification.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of this compound and its close analogs.
| Derivatization Technique | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |
| Esterification | |||||
| Fischer Esterification | Isobutyric acid, H₂SO₄ (cat.), Toluene, reflux | (3-(4-Bromophenyl)-isoxazol-5-yl)methanol | (3-(4-Bromophenyl)-isoxazol-5-yl)methyl isobutyrate | 62 | [5] |
| Mitsunobu Reaction | Benzoic acid, PPh₃, DIAD, THF, 0 °C to rt | This compound | (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methyl benzoate | 80-95 (Typical) | General Protocol |
| Etherification | |||||
| Williamson Ether Synthesis | NaH, CH₃I, THF, 0 °C to rt | This compound | 4-(Methoxymethyl)-3-(4-fluorophenyl)-5-methylisoxazole | 70-90 (Typical) | General Protocol |
| Carbamate Synthesis | |||||
| Isocyanate Addition | Phenyl isocyanate, TEA (cat.), DCM, rt | This compound | (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methyl phenylcarbamate | >90 (Typical) | General Protocol |
| Halogenation | |||||
| Chlorination | SOCl₂, Pyridine (cat.), DCM, 0 °C to rt | This compound | 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole | >90 (Typical) | General Protocol |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described derivatization techniques.
Caption: Esterification Experimental Workflows.
Caption: Ether, Carbamate, and Halide Synthesis Workflows.
Conclusion
The derivatization of this compound is a critical step in the development of novel isoxazole-based therapeutic agents. The protocols and data presented in these application notes offer a foundational guide for researchers to synthesize a diverse range of derivatives. The choice of derivatization technique will depend on the desired final product and the overall synthetic strategy. These methods provide a robust toolkit for the efficient and targeted modification of this valuable chemical entity.
References
Application Notes and Protocols for High-Throughput Screening of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol Analogs
Introduction
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of isoxazole have shown potential as anti-inflammatory, anticancer, and antibacterial agents.[3][4] The compound (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and its analogs represent a chemical space of significant interest for drug discovery. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such analogs to identify compounds with desired biological activity.[5][6]
These application notes provide detailed protocols for two common HTS assays relevant to the screening of novel chemical entities: a kinase inhibition assay and a cell viability assay. These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Hypothetical Target: Epidermal Growth Factor Receptor (EGFR) Kinase
For the purpose of these protocols, we will hypothesize that the this compound analogs are being screened for their potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in cancer.
General High-Throughput Screening Workflow
The overall workflow for a high-throughput screening campaign involves several key stages, from initial preparation to hit confirmation.
Application Note 1: High-Throughput Kinase Inhibition Assay
Objective: To identify analogs of this compound that inhibit the kinase activity of a target protein (e.g., EGFR).
Assay Principle: This protocol utilizes a luminescent kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in solution following a kinase reaction.[7] A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates inhibition of the kinase. The amount of light generated is proportional to the amount of ATP present.
Experimental Protocol: Kinase Inhibition Assay (384-well format)
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the ATP and substrate (e.g., a specific peptide for EGFR) solution in the reaction buffer. The final ATP concentration should be at or near the Km for the target kinase.
-
Prepare the kinase enzyme solution in the reaction buffer.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Dispense 50 nL of each test compound (dissolved in DMSO) into the wells of a 384-well white opaque assay plate. Include positive controls (e.g., a known EGFR inhibitor) and negative controls (DMSO only).
-
Add 5 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the kinase reaction and generate the luminescent signal by adding 10 µL of Kinase-Glo® Reagent to each well.
-
Mix on a plate shaker for 2 minutes and then incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Presentation: Representative Screening Data
The results of the primary screen are typically expressed as percent inhibition.
| Analog ID | Concentration (µM) | Luminescence (RLU) | Percent Inhibition (%) |
| Control+ | 10 | 95,100 | 98.2 |
| Control- | 0 (DMSO) | 5,500 | 0.0 |
| FPM-001 | 10 | 88,300 | 92.0 |
| FPM-002 | 10 | 15,600 | 11.2 |
| FPM-003 | 10 | 6,200 | 0.8 |
| FPM-004 | 10 | 92,500 | 96.7 |
| FPM-005 | 10 | 45,800 | 44.8 |
Percent Inhibition was calculated using the formula: 100 * (Signal_compound - Signal_negative) / (Signal_positive - Signal_negative)
Compounds showing significant inhibition (e.g., >50%) are selected for dose-response analysis to determine their IC₅₀ value.
| Analog ID | IC₅₀ (µM) |
| FPM-001 | 0.85 |
| FPM-004 | 0.42 |
| FPM-005 | 8.9 |
Application Note 2: High-Throughput Cell Viability Assay
Objective: To assess the effect of this compound analogs on the viability of a cancer cell line (e.g., A549, a non-small cell lung cancer line with EGFR expression).
Assay Principle: This protocol employs an ATP-based luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP as an indicator of metabolically active, viable cells.[8][9] A decrease in the number of viable cells results in a proportional decrease in the luminescent signal.
Experimental Protocol: Cell Viability Assay (384-well format)
-
Cell Culture and Plating:
-
Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Harvest and count the cells. Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well).
-
Dispense 25 µL of the cell suspension into each well of a 384-well, clear-bottom, white-walled tissue culture-treated plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Perform serial dilutions of the test compounds to create a range of concentrations.
-
Add 100 nL of each compound concentration to the appropriate wells. Include positive controls (e.g., a known cytotoxic agent) and negative controls (DMSO vehicle).
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.[10]
-
-
Signal Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation: Representative Cell Viability Data
Results are often presented as the percentage of cell viability relative to the vehicle control.
| Analog ID | Concentration (µM) | Luminescence (RLU) | Percent Viability (%) |
| Control- | 0 (DMSO) | 85,400 | 100.0 |
| FPM-001 | 10 | 38,100 | 44.6 |
| FPM-002 | 10 | 83,200 | 97.4 |
| FPM-003 | 10 | 86,100 | 100.8 |
| FPM-004 | 10 | 12,500 | 14.6 |
| FPM-005 | 10 | 65,300 | 76.5 |
Percent Viability was calculated using the formula: 100 * (Signal_compound / Signal_negative)
Compounds demonstrating potent cytotoxic or cytostatic effects are further analyzed to determine their GI₅₀ (concentration for 50% growth inhibition).
| Analog ID | GI₅₀ (µM) |
| FPM-001 | 9.8 |
| FPM-004 | 1.5 |
Data Analysis and Hit Progression
Following primary screening and dose-response confirmation, promising "hit" compounds are subjected to further analysis to confirm their activity and elucidate their mechanism of action.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. ijcrt.org [ijcrt.org]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 7. promega.co.uk [promega.co.uk]
- 8. marinbio.com [marinbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Quantification of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Abstract
This document provides detailed application notes and proposed analytical protocols for the quantitative determination of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Due to the absence of a standardized, publicly available method for this specific analyte, this guide outlines the development and validation of three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID). These protocols are designed for researchers, scientists, and professionals in drug development and quality control, offering a comprehensive starting point for method development and validation according to established guidelines.
Introduction
This compound is a heterocyclic compound containing an isoxazole core, a structural motif present in various pharmacologically active molecules. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and metabolic research. This note details the theoretical basis and practical steps for establishing reliable analytical methods for its quantification in various matrices.
The proposed methods leverage common analytical instrumentation and are based on established principles for the analysis of small organic molecules.[1]
Proposed Analytical Methods
Three primary analytical techniques are proposed for the quantification of this compound, each offering distinct advantages in terms of selectivity, sensitivity, and accessibility.
-
HPLC-UV: A widely accessible and robust technique suitable for routine analysis and quality control where moderate sensitivity is sufficient.
-
LC-MS/MS: The gold standard for bioanalytical studies, offering superior sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices.[2][3][4][5]
-
GC-FID: A suitable method if the analyte exhibits sufficient thermal stability and volatility, often used for purity testing and analysis of residual solvents or related volatile impurities.[6][7][8]
Experimental Protocols
General Sample Preparation
Effective sample preparation is critical for accurate and reproducible results. The primary goal is to extract the analyte from the sample matrix and remove interfering components.[9][10][11][12]
Protocol for Sample Preparation (e.g., from a biological matrix like plasma):
-
Protein Precipitation (for LC-MS/MS and HPLC):
-
To a 100 µL aliquot of the sample (e.g., plasma, tissue homogenate), add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To a 200 µL sample, add an appropriate buffer to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes, then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
-
-
Solid Sample Dissolution (for bulk material or formulations):
-
Accurately weigh the solid sample.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection to prevent column clogging.[9]
-
Protocol 1: HPLC-UV Method
This method is designed for the quantification of the analyte in bulk drug substance or pharmaceutical formulations.
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-13 min: 90-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | ~254 nm (or λmax determined by UV scan) |
Protocol 2: LC-MS/MS Method
This highly sensitive and selective method is ideal for bioanalysis (e.g., plasma, urine, tissue).[2][3][4][13]
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| LC System | UPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Agilent 6495) |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-4.5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| MRM Transitions | Analyte: Propose Q1/Q3 based on MW (223.22) -> fragmentsInternal Standard: Use a stable isotope-labeled version if available |
Protocol 3: GC-FID Method
This protocol is suitable for assessing the purity of the compound and quantifying volatile impurities, assuming the analyte is thermally stable.
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| GC System | Agilent 8860 GC or equivalent with FID |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
Data Presentation and Method Validation
The developed methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters are summarized below.
Table 1: Expected Performance Data for the HPLC-UV Method
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Table 2: Expected Performance Data for the LC-MS/MS Method
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.5 - 500 ng/mL |
| LOD | ~0.15 ng/mL |
| LOQ | ~0.5 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% (within ±20% at LLOQ) |
| Precision (% RSD) | ≤ 15.0% (≤ 20% at LLOQ) |
Table 3: Expected Performance Data for the GC-FID Method
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.998 |
| Range | 10 - 1000 µg/mL |
| LOD | ~3 µg/mL |
| LOQ | ~10 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
Visualizations
Diagrams help visualize the workflow and logical connections within the analytical process.
Caption: General workflow for sample analysis.
Caption: Key parameters for method validation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Alcoholic Beverage Analysis by GC [restek.com]
- 8. Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 12. organomation.com [organomation.com]
- 13. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Application Notes and Protocols for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol in Agrochemical Research
Disclaimer: As of December 2025, publicly available research data specifically detailing the agrochemical applications of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is limited. The following application notes and protocols are representative examples based on the broader class of isoxazole-containing compounds in agrochemical research. The experimental data presented is hypothetical and intended to serve as a guide for researchers.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in agrochemical research due to their diverse biological activities. These compounds have been shown to exhibit herbicidal, fungicidal, and insecticidal properties, making them valuable scaffolds for the development of new crop protection agents. The compound this compound belongs to this class and is a subject of interest for its potential bioactivity. Its structural features, including the fluorophenyl and methylisoxazole moieties, suggest it may serve as a key intermediate or an active ingredient in novel agrochemical formulations.
Potential Applications in Agrochemicals
Based on the known activities of related isoxazole compounds, this compound could be investigated for the following applications:
-
Herbicidal Activity: Many isoxazole derivatives are known to act as herbicides. The potential mechanism could involve the inhibition of key plant enzymes, leading to growth inhibition and plant death.
-
Fungicidal Activity: The isoxazole scaffold is present in several commercial fungicides. Research could explore the efficacy of this compound against a range of plant pathogenic fungi.
-
Insecticidal Activity: Certain isoxazole and isoxazoline derivatives have demonstrated potent insecticidal effects. Investigations could focus on its impact on common agricultural pests.
Data Presentation: Hypothetical Biological Activity
The following tables summarize hypothetical quantitative data for the biological activity of this compound against various agricultural targets.
Table 1: Hypothetical Herbicidal Activity
| Target Weed Species | Assay Type | Concentration (µM) | Growth Inhibition (%) | IC₅₀ (µM) |
| Echinochloa crus-galli (Barnyardgrass) | Whole Plant Assay | 10 | 85 | 5.2 |
| Abutilon theophrasti (Velvetleaf) | Whole Plant Assay | 10 | 78 | 7.8 |
| Brassica napus (Rapeseed) | Root Growth Assay | 10 | 92 | 3.5 |
Table 2: Hypothetical Fungicidal Activity
| Target Fungal Species | Assay Type | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| Fusarium oxysporum | In Vitro Mycelial Growth | 50 | 95 | 12.3 |
| Penicillium citrinum | In Vitro Mycelial Growth | 50 | 88 | 18.5 |
| Rhizoctonia solani | In Vitro Mycelial Growth | 50 | 91 | 15.1 |
Table 3: Hypothetical Insecticidal Activity
| Target Insect Species | Assay Type | Concentration (ppm) | Mortality (%) (48h) | LC₅₀ (ppm) |
| Aphis craccivora (Cowpea Aphid) | Leaf-Dip Bioassay | 100 | 98 | 25.4 |
| Spodoptera exigua (Beet Armyworm) | Diet Incorporation | 100 | 85 | 42.1 |
| Tribolium castaneum (Red Flour Beetle) | Filter Paper Bioassay | 100 | 90 | 33.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route.
Materials:
-
4-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
N-Chlorosuccinimide (NCS)
-
Ethyl 2-chloroacetoacetate
-
Sodium ethoxide
-
Lithium aluminum hydride (LAH)
-
Solvents: Ethanol, Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF)
-
Reagents for work-up and purification.
Procedure:
-
Oxime Formation: Dissolve 4-fluorobenzaldehyde and hydroxylamine hydrochloride in ethanol. Add a base (e.g., pyridine) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Hydroximoyl Chloride Formation: Treat the resulting oxime with N-chlorosuccinimide in a suitable solvent like DMF to form the corresponding hydroximoyl chloride.
-
[3+2] Cycloaddition: In a separate flask, prepare the sodium salt of ethyl 2-chloroacetoacetate using sodium ethoxide in ethanol. Slowly add the hydroximoyl chloride solution to this mixture at 0°C. Allow the reaction to warm to room temperature and stir overnight. This cycloaddition reaction forms the isoxazole ring.
-
Ester Reduction: Purify the resulting isoxazole ester by column chromatography. Dissolve the purified ester in dry THF and add it dropwise to a suspension of lithium aluminum hydride in THF at 0°C. Stir the mixture for 2-4 hours.
-
Work-up and Purification: Quench the reaction carefully with water and sodium hydroxide solution. Filter the mixture and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Protocol 2: In Vitro Herbicidal Activity - Root Growth Assay
Materials:
-
This compound
-
Target weed seeds (e.g., Brassica napus)
-
Agar
-
Petri dishes
-
Acetone (for stock solution)
-
Growth chamber
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in acetone.
-
Test Plate Preparation: Prepare agar medium (0.8% w/v) in water and autoclave. While the agar is still molten, add the test compound to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Pour the agar into sterile Petri dishes.
-
Seed Plating: Surface sterilize the weed seeds and place them on the agar plates.
-
Incubation: Place the Petri dishes in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7 days), measure the primary root length of the seedlings.
-
Analysis: Calculate the percentage of root growth inhibition compared to a solvent control. Determine the IC₅₀ value using a suitable statistical software.
Protocol 3: In Vitro Fungicidal Activity - Mycelial Growth Inhibition Assay
Materials:
-
This compound
-
Pure cultures of test fungi (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Acetone (for stock solution)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in acetone.
-
Amended Media Preparation: Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Determine the EC₅₀ value.
Visualizations
Hypothetical Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.
I. Synthetic Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formylation of 3-(4-fluorophenyl)-5-methylisoxazole to yield the intermediate, 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde. The second step is the reduction of this aldehyde to the desired primary alcohol.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most prevalent route involves a two-step synthesis. First, the formylation of 3-(4-fluorophenyl)-5-methylisoxazole using a Vilsmeier-Haack reaction to produce 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde[1][2][3]. This intermediate is then reduced to the target alcohol using a mild reducing agent like sodium borohydride (NaBH4)[4][5][6].
Q2: Are there alternative starting materials for this synthesis?
A2: Yes, an alternative approach could start from 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This carboxylic acid can be reduced to the primary alcohol, typically using a stronger reducing agent like lithium aluminum hydride (LiAlH4) or by first converting the carboxylic acid to an ester followed by reduction[7][8][9].
Q3: What are the critical parameters to control for a high yield in the Vilsmeier-Haack formylation step?
A3: The key parameters for the Vilsmeier-Haack reaction include temperature control (usually performed at low temperatures to start), the stoichiometry of the Vilsmeier reagent (an excess is often used), and the nature of the aromatic substrate. Electron-rich aromatic and heterocyclic compounds generally give better yields[10][11].
Q4: Which reducing agent is preferred for the conversion of the aldehyde to the alcohol?
A4: Sodium borohydride (NaBH4) is generally preferred for the reduction of aldehydes to primary alcohols due to its mild nature, high selectivity, and operational simplicity. It can be used in protic solvents like methanol or ethanol[4][5][12]. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent but is less selective and requires anhydrous conditions and careful handling[7][13][14].
III. Troubleshooting Guides
Step 1: Vilsmeier-Haack Formylation
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low or no conversion of starting material | Inactive Vilsmeier reagent. | Ensure the Vilsmeier reagent is freshly prepared or from a reliable commercial source. The reaction of DMF and POCl3 should be performed under anhydrous conditions. |
| Low reactivity of the isoxazole ring. | The Vilsmeier-Haack reaction works best on electron-rich aromatic systems. While isoxazoles can undergo this reaction, prolonged reaction times or higher temperatures may be necessary. Monitor the reaction by TLC. | |
| Insufficient amount of Vilsmeier reagent. | Increase the molar equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents). | |
| Formation of multiple byproducts | Reaction temperature is too high. | Maintain a low temperature (0-5 °C) during the addition of the substrate to the Vilsmeier reagent and then allow the reaction to slowly warm to room temperature or gently heat as needed. |
| Side reactions on the isoxazole ring. | The isoxazole ring can be sensitive to strongly acidic conditions. Ensure the work-up procedure is performed carefully, neutralizing the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) at a low temperature. | |
| Difficult purification of the aldehyde | Contamination with starting material. | Optimize the reaction conditions to drive the reaction to completion. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for purification. |
| Presence of polar impurities from the work-up. | Ensure thorough washing of the organic layer with water and brine during the extraction to remove any residual DMF and inorganic salts. |
Step 2: Reduction of the Aldehyde
| Problem | Possible Cause | Troubleshooting Suggestion |
| Incomplete reduction of the aldehyde | Insufficient reducing agent. | Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH4).[6] |
| Deactivation of the reducing agent. | Sodium borohydride can react with protic solvents. Add the NaBH4 portion-wise to the solution of the aldehyde in the alcohol at a low temperature (0 °C) to control the reaction rate and minimize decomposition.[5] | |
| Formation of byproducts | Reduction of other functional groups (if present). | NaBH4 is generally selective for aldehydes and ketones. If other reducible groups are present and need to be preserved, ensure the reaction temperature is kept low. |
| Over-reduction or side reactions. | While less common with NaBH4, ensure the reaction is quenched once the starting material is consumed (monitored by TLC) to prevent potential side reactions. The workup should involve the careful addition of an acid (e.g., dilute HCl or NH4Cl solution) to neutralize excess borohydride and hydrolyze the borate ester intermediate.[15] | |
| Low isolated yield of the alcohol | Product loss during work-up. | The product alcohol may have some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
| Difficult purification. | The product alcohol is polar. Use column chromatography with a more polar solvent system (e.g., a higher percentage of ethyl acetate in hexane) for efficient elution. |
IV. Experimental Protocols
Protocol 1: Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl3, 1.5 eq.) in anhydrous dichloromethane (DCM) to 0 °C.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) via the dropping funnel while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 3-(4-fluorophenyl)-5-methylisoxazole (1.0 eq.) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde (1.0 eq.) in methanol (MeOH) or ethanol (EtOH).
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH4, 1.2 eq.) portion-wise to the solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH4 and neutralize the mixture (pH ~6-7).
-
Remove the bulk of the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
V. Data Presentation
Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation
| Parameter | Condition A (Standard) | Condition B (High Temp) | Condition C (Excess Reagent) | Expected Outcome |
| Temperature | 0 °C to Reflux | Room Temp to Reflux | 0 °C to Reflux | Lower initial temperature can improve selectivity. |
| Equivalents of Vilsmeier Reagent | 1.5 eq. | 1.5 eq. | 3.0 eq. | Higher equivalents may increase yield for less reactive substrates. |
| Reaction Time | 2-4 hours | 2-4 hours | 2-4 hours | Monitor by TLC for optimal time. |
| Reported Yield Range for Similar Heterocycles | 40-70% | Variable, potential for more byproducts | 50-80% | Yields are substrate-dependent. |
Table 2: Comparison of Reducing Agents for Aldehyde Reduction
| Parameter | Sodium Borohydride (NaBH4) | Lithium Aluminum Hydride (LiAlH4) | Key Considerations |
| Solvent | Methanol, Ethanol, THF/Water | Anhydrous THF, Diethyl ether | NaBH4 is more versatile in solvent choice.[5] LiAlH4 requires strict anhydrous conditions.[13] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Both are typically performed at low temperatures initially for better control. |
| Work-up | Acidic (e.g., dilute HCl, NH4Cl) | Sequential addition of water and/or base (e.g., Fieser work-up) | LiAlH4 work-up is more hazardous and requires careful execution. |
| Selectivity | High for aldehydes and ketones | Low, reduces most carbonyls and other functional groups | NaBH4 is preferred for selective reduction of aldehydes.[4][15] |
| Reported Yield Range | >90% | >90% | Both are highly efficient for this transformation. |
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 15. reddit.com [reddit.com]
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol stability and degradation issues
This technical support center is designed for researchers, scientists, and drug development professionals working with (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. It provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are related to its two key structural features: the isoxazole ring and the benzylic alcohol group. The isoxazole ring can be susceptible to ring-opening under basic conditions, while the benzylic alcohol is prone to oxidation.
Q2: How does pH affect the stability of the isoxazole ring in this compound?
A2: Based on studies of similar isoxazole-containing compounds like leflunomide, the isoxazole ring is generally stable in acidic and neutral conditions at room temperature. However, it can undergo base-catalyzed ring opening, a process that is accelerated at higher temperatures.[1] For example, the half-life of leflunomide decomposition at pH 10 and 37°C was found to be 1.2 hours.[1]
Q3: What are the likely degradation products resulting from the oxidation of the benzylic alcohol?
A3: The benzylic alcohol group can be oxidized to form the corresponding aldehyde, (3-(4-fluorophenyl)-5-methylisoxazol-4-yl)carbaldehyde, and further to the carboxylic acid, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[2][3][4][5] Exposure to air over time can lead to slow oxidation.[5]
Q4: Can photolysis affect the stability of this compound?
A4: Yes, the isoxazole ring is known to be sensitive to UV irradiation.[6] Photolysis can cause the weak N-O bond to break, leading to ring collapse and rearrangement into an oxazole derivative through an azirine intermediate.[6] Therefore, it is advisable to protect the compound from light during storage and experiments.
Q5: Are there any other factors that can induce degradation?
A5: Sonication has been shown to degrade benzyl alcohol, a related structure, through localized high heat, yielding products like benzene, toluene, and benzaldehyde.[7] Additionally, reactive species like atomic chlorine can lead to the formation of byproducts such as dibenzyl ether and benzyl chloride.[5] While these specific conditions may not be common in all experimental settings, they highlight the compound's potential reactivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting & Optimization |
| Unexpected peaks in chromatogram after sample preparation. | Degradation of the compound due to pH, temperature, or light exposure. | - Ensure all solutions are buffered to a neutral or slightly acidic pH. - Avoid high temperatures during sample preparation and analysis. - Protect samples from light by using amber vials or covering them with foil. |
| Low assay signal or loss of compound over time in solution. | Adsorption to plasticware or instability in the assay medium. | - Use low-binding plates or glassware. - Assess the stability of the compound in the specific assay buffer over the duration of the experiment.[8] |
| Inconsistent results between experimental runs. | Variability in sample handling and storage. | - Standardize protocols for sample preparation, ensuring consistency in solvent, pH, temperature, and light exposure. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. |
| Formation of unknown impurities during a reaction. | Side reactions due to incompatible reagents or conditions. | - If using basic conditions, consider milder bases or lower reaction temperatures to prevent isoxazole ring opening. - Protect the benzylic alcohol group if performing reactions that are sensitive to alcohols. |
Potential Degradation Pathways
The following table summarizes the potential degradation pathways for this compound under various stress conditions, as inferred from data on related compounds.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Generally stable, but prolonged exposure to strong acids and heat may cause minor degradation. | Minimal degradation expected. |
| Basic Hydrolysis | Base-catalyzed opening of the isoxazole ring.[1] | α-Cyanoenol or other ring-opened products. |
| Oxidation | Oxidation of the benzylic alcohol.[5] | (3-(4-fluorophenyl)-5-methylisoxazol-4-yl)carbaldehyde, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. |
| Thermal Degradation | Acceleration of hydrolytic and oxidative degradation. | A mixture of hydrolytic and oxidative degradants. |
| Photodegradation | Photolytic cleavage of the N-O bond in the isoxazole ring.[6] | Oxazole rearrangement products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10][11]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
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Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV or HPLC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the stock solution in an oven at 60°C for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute both samples with mobile phase for analysis.
-
-
Analysis:
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Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.
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Characterize the degradation products using HPLC-MS if available.
-
Visualizations
Caption: Logical workflow for troubleshooting stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Overcoming solubility problems with (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a poorly water-soluble, or hydrophobic, active pharmaceutical ingredient (API).[1] Like many isoxazole derivatives, it exhibits low aqueous solubility which can hinder its bioavailability and therapeutic efficacy.[1][2] Its solubility is generally higher in organic solvents. The polar nature of the isoxazole ring, with its nitrogen and oxygen atoms, allows for some interaction with polar solvents, but the fluorophenyl group contributes to its overall low water solubility.[2]
Q2: Why is overcoming the poor solubility of this compound important?
A2: Low aqueous solubility is a major hurdle in drug development.[1][3] For a drug to be effective, it must first dissolve in bodily fluids to be absorbed into the bloodstream.[4] Poor solubility can lead to low bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation, which can compromise the drug's therapeutic effect.[1] Enhancing the solubility of this compound is therefore critical for developing effective oral and parenteral formulations.[3]
Q3: What are the initial steps to assess the solubility of this compound?
A3: A preliminary solubility assessment should be performed in a range of solvents with varying polarities. This typically involves determining the equilibrium solubility at a controlled temperature. A common starting point is to test solubility in water, buffered solutions at different pH values, and common organic solvents such as ethanol, methanol, propylene glycol, and dimethyl sulfoxide (DMSO).
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: The compound is precipitating out of my aqueous buffer.
Possible Cause: The concentration of the compound exceeds its solubility limit in the aqueous buffer. This is a common issue for hydrophobic compounds.
Solutions:
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pH Adjustment: The solubility of a compound can be dependent on the pKa of its functional groups.[5] Although this compound does not have strongly ionizable groups, subtle changes in pH can sometimes influence solubility. It is recommended to test the solubility in a range of physiologically relevant pH buffers (e.g., pH 4.5, 6.8, and 7.4).
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of poorly soluble drugs.[3][4] Co-solvents work by reducing the polarity of the aqueous environment.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]
-
Surfactants: Surfactants can be used to increase the solubility of an API by forming micelles that encapsulate the hydrophobic drug molecules.[5][6] Common pharmaceutical-grade surfactants include Polysorbate 80 (Tween 80) and Cremophor EL.
Experimental Workflow for Troubleshooting Precipitation:
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
Welcome to the technical support center for the synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed and effective two-step synthetic pathway is generally used. The first step involves the synthesis of the precursor, ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate. This is followed by the reduction of the ester group to a primary alcohol using a suitable reducing agent.
Q2: I am observing a low yield in the synthesis of the isoxazole precursor. What are the potential causes?
A2: Low yields in isoxazole synthesis can arise from several factors. A primary concern is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans as a common side reaction.[1] Additionally, the reaction conditions may not be optimal. Ensure that the nitrile oxide is generated in situ and reacts promptly with the alkyne.
Q3: What are the best practices for the reduction of the ester precursor to the final alcohol product?
A3: The reduction of the ester to the primary alcohol is most effectively carried out using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[2] It is crucial to perform this reaction under anhydrous conditions, typically in an etheral solvent such as THF, and at a controlled temperature to minimize side reactions. A careful aqueous workup is necessary to quench the reaction and protonate the resulting alkoxide.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Troubleshooting Guides
Part 1: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. | 1. Check the purity of starting materials. 2. Optimize the reaction temperature; gradual heating may be necessary. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if needed. |
| Formation of Impurities | 1. Dimerization of the nitrile oxide intermediate to form furoxan. 2. Competing side reactions. | 1. Generate the nitrile oxide in situ at a low temperature to minimize its concentration. 2. Use a slight excess of the alkyne to favor the desired cycloaddition over dimerization.[3] |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. | 1. Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) for purification. 2. Recrystallization from a suitable solvent can also be effective for final purification. |
Part 2: Reduction of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | 1. Insufficient amount of LiAlH₄. 2. Deactivation of LiAlH₄ due to moisture. | 1. Use a molar excess of LiAlH₄ (typically 1.5-2.0 equivalents). 2. Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Formation of Aldehyde Intermediate | The reaction was not allowed to proceed to completion. | The aldehyde is an intermediate in this reduction and is more reactive than the starting ester.[2] It is typically not isolated. Ensure the reaction is stirred for a sufficient time after the addition of the ester to the LiAlH₄ solution. |
| Low Yield After Workup | 1. Product loss during the aqueous workup. 2. Degradation of the product during purification. | 1. Perform a careful workup, ensuring proper extraction of the product into the organic phase. 2. Use gentle purification techniques, such as column chromatography with a suitable solvent system, and avoid excessive heating. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
This protocol is adapted from a general method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.
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Preparation of the Nitrile Oxide Precursor: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq.) in ethanol. Add hydroxylamine hydrochloride (1.1 eq.) and pyridine (1.2 eq.). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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In situ Generation of Nitrile Oxide and Cycloaddition: To the crude aldoxime solution, add ethyl acetoacetate (1.0 eq.). Cool the mixture to 0°C. Add a solution of sodium hypochlorite (NaOCl) dropwise while maintaining the temperature below 5°C.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC. Once complete, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Protocol 2: Reduction to this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Addition of Ester: Dissolve ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Workup: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Purification: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.
Data Presentation
Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 24 | 45 |
| 2 | THF | 25 | 24 | 52 |
| 3 | Dichloromethane | 25 | 24 | 68 |
| 4 | Dichloromethane | 0 -> 25 | 18 | 75 |
Table 2: Optimization of Ester Reduction (Hypothetical Data)
| Entry | Reducing Agent | Equivalents | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaBH₄ | 2.0 | Methanol | 25 | <5 |
| 2 | LiAlH₄ | 1.1 | THF | 0 -> 25 | 85 |
| 3 | LiAlH₄ | 1.5 | THF | 0 -> 25 | 92 |
| 4 | DIBAL-H | 2.0 | Toluene | -78 | 78 |
Visualizations
References
Technical Support Center: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions and impurity formation during the synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is the reduction of the corresponding aldehyde, 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde. This reduction is typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
Q2: What are the potential sources of impurities in the synthesis?
A2: Impurities can arise from several sources:
-
Starting Materials: Residual starting materials, such as the aldehyde precursor or reagents from its synthesis (e.g., Vilsmeier-Haack reagents), can be carried over.
-
Side Reactions: Unwanted chemical transformations of the starting material, product, or intermediates can occur during the reaction.
-
Degradation: The final product or intermediates may degrade under the reaction or work-up conditions. This can include hydrolysis or oxidation of the isoxazole ring.[1]
-
Residual Solvents: Solvents used in the synthesis or purification steps may remain in the final product.
Q3: How stable is the isoxazole ring during the synthesis?
A3: The isoxazole ring is generally stable under neutral and mild acidic or basic conditions at moderate temperatures.[2] However, it can be susceptible to cleavage under more vigorous conditions such as strong acid or base hydrolysis, especially at elevated temperatures, or through catalytic hydrogenation.[2][3] The N-O bond is the weakest point of the ring and can be cleaved reductively. Photolysis can also induce rearrangement of the isoxazole ring.[4]
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying the main product and any impurities.[5] For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential.
Troubleshooting Guide: Side Reaction Products
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the reduction of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde.
| Observed Issue | Potential Cause(s) | Proposed Solution(s) |
| Incomplete conversion of the starting aldehyde. | 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time. 3. Deactivation of the reducing agent by solvent or acidic impurities. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). 2. Monitor the reaction by TLC or HPLC and adjust the time and temperature accordingly. Room temperature is often sufficient. 3. Ensure the use of anhydrous solvents and neutralize any acidic impurities before adding the reducing agent. |
| Presence of an over-reduced product (e.g., 4,5-dimethyl-3-(4-fluorophenyl)isoxazole). | 1. Use of a stronger reducing agent (e.g., LiAlH₄). 2. Prolonged reaction time or high temperature with certain reducing agents. | 1. Use a milder reducing agent like sodium borohydride.[6] 2. Carefully monitor the reaction to stop it upon completion of the desired reduction. |
| Formation of a di-formylated impurity in the starting aldehyde. | This impurity can arise during the Vilsmeier-Haack synthesis of the aldehyde precursor, leading to a corresponding di-alcohol after reduction.[7] | Purify the aldehyde precursor by recrystallization or column chromatography before the reduction step. |
| Presence of ring-opened byproducts. | The isoxazole ring can undergo cleavage under certain reductive conditions or during acidic/basic work-up.[3][5] | 1. Use mild reducing conditions. 2. Perform the work-up under neutral or mildly acidic/basic conditions and at low temperatures. Avoid prolonged exposure to strong acids or bases. |
| Observation of a dimeric ether impurity. | This can potentially form via an intermolecular reaction between two molecules of the product, especially under acidic conditions or at elevated temperatures during work-up or storage. | 1. Neutralize the reaction mixture promptly during work-up. 2. Ensure complete removal of solvent at a moderate temperature. 3. Store the final product in a cool, dry, and dark place. |
Experimental Protocols
Synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde (Vilsmeier-Haack Reaction)
This protocol is a general procedure and may require optimization.
-
Reagents: 3-(4-Fluorophenyl)-5-methylisoxazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water.
-
Procedure:
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In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0°C.
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Slowly add POCl₃ to the cooled DMF solution while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 3-(4-Fluorophenyl)-5-methylisoxazole in DCM to the Vilsmeier reagent dropwise at 0°C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to room temperature and pour it onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium acetate.
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Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the pure aldehyde.
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Reduction of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde to this compound
-
Reagents: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde, Sodium borohydride (NaBH₄), Methanol (or Ethanol), Dichloromethane (DCM), Dilute Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve the 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
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Quench the reaction by the slow addition of water or dilute HCl at 0°C.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with DCM.
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Visualizations
Caption: Synthetic workflow and potential side products.
Caption: Troubleshooting decision tree for the reduction step.
References
Technical Support Center: Crystallization of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before attempting to crystallize this compound?
A1: Before beginning, two factors are paramount: purity and solvent selection. The purity of the compound should be as high as possible, ideally >95%, as impurities can significantly inhibit or alter crystal growth.[1] Purification methods like column chromatography may be necessary.[1][2] Solvent selection is crucial; a good crystallization solvent will dissolve the compound when hot but only sparingly when cold.
Q2: How do I choose an appropriate solvent for crystallization?
A2: A general principle is "like dissolves like"; solvents with similar functional groups to your compound may be good solubilizers.[3] For this compound, which has polar (hydroxyl, isoxazole) and non-polar (fluorophenyl) regions, a range of solvents should be tested. A good starting point is to use a solvent in which your compound is sparingly soluble.[1] Common choices for isoxazole derivatives include ethanol, acetone, and mixtures like hexane/ethyl acetate.[2][3]
Q3: My experiment is not producing any crystals. What are the common causes and solutions?
A3: A failure to produce crystals typically points to issues with saturation or nucleation.
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Solution is Not Saturated: The concentration of your compound might be too low.
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Remedy: Slowly evaporate the solvent to increase the concentration. Alternatively, if you have more solid, add it to the solution until saturation is reached (potentially with gentle heating).[1]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial point to start.
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Unstable Environment: Vibrations or rapid temperature changes can disturb crystal formation.
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Remedy: Isolate the experiment in a quiet, stable location, and allow it to cool slowly.[1]
-
Q4: Instead of solid crystals, my compound is forming an oil. What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.[1]
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Cooling Too Quickly: Rapid cooling is a primary cause.
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High Impurity Concentration: Impurities can lower the mixture's melting point.
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Remedy: Purify the compound further using techniques like column chromatography or treatment with activated charcoal. A purity of at least 80-90% is recommended before attempting final crystallization.[1]
-
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Inappropriate Solvent: The solvent may be too "good" at dissolving the compound.
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Remedy: Add a "poor" solvent (an anti-solvent) to the solution to reduce the overall solubility.[1]
-
Q5: My crystals are very small or needle-like. How can I grow larger, more defined crystals?
A5: The formation of many small crystals suggests that nucleation happened too quickly and widely.
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Remedy: Reduce the degree of supersaturation. This can be achieved by using a slightly larger volume of solvent or by starting the cooling process from a less concentrated solution.[1] Slowing the cooling rate will also promote the growth of fewer, larger crystals over the rapid formation of many small ones.[4]
Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is undersaturated. 2. Lack of nucleation sites. 3. Environmental disturbances. | 1. Slowly evaporate solvent or add more solute.[1] 2. Add a seed crystal or scratch the flask.[1][4] 3. Isolate from vibrations and ensure slow cooling.[1] |
| "Oiling Out" | 1. Solution cooled too rapidly. 2. High concentration of impurities. 3. Solvent is too effective. | 1. Reheat to dissolve the oil and cool very slowly.[1][4] 2. Purify the material via chromatography or recrystallization.[1] 3. Add a miscible anti-solvent.[1] |
| Crystals Are Too Small | 1. Solution is too supersaturated. 2. Rapid cooling. | 1. Use more solvent to reduce concentration.[1] 2. Slow down the cooling process significantly.[4] |
Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol, acetone).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils. Add more solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be moved to an ice bath. Ideal crystallization should see some crystals form within 5-20 minutes.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or THF) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" or "anti-solvent" (one in which the compound is insoluble, e.g., n-hexane or water) dropwise while stirring.[1][3]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the point of saturation has been reached.[1] If it becomes too cloudy, add a few drops of the "good" solvent to clarify.
-
Crystal Growth: Cover the container and leave it undisturbed to allow crystals to form.
-
Isolation: Collect, wash, and dry the crystals as described in Protocol 1.
Troubleshooting and Experimental Workflows
Caption: A decision-making flowchart for troubleshooting experiments where no crystals are forming.
Caption: A step-by-step workflow diagram illustrating the standard recrystallization process.
References
Technical Support Center: Purifying (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the purity of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product appears oily or fails to solidify completely. What should I do?
A1: An oily or non-crystalline product often indicates the presence of residual solvents or impurities that depress the melting point.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure your product is dried under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove all volatile solvents.
-
Trituration: Try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and induce crystallization of the desired product.
-
Purity Analysis: Check the purity using Thin Layer Chromatography (TLC). If multiple spots are visible, a more rigorous purification method like column chromatography or recrystallization is necessary.
-
Q2: TLC analysis of my product shows multiple spots. How do I remove the impurities?
A2: Multiple spots on a TLC plate confirm that your sample is a mixture. The choice of purification technique depends on the nature and separation of the impurity spots.
-
Well-Separated Spots (Large ΔRf): If the spots are far apart, flash column chromatography is typically the most effective method.
-
Closely-Spaced Spots (Small ΔRf): A high-performance flash chromatography system with a fine-particle silica column may be required. Alternatively, careful recrystallization from a well-chosen solvent system may selectively crystallize the desired compound, leaving impurities in the mother liquor.
-
Streaking on TLC Plate: The target compound contains a basic nitrogen atom within the isoxazole ring, which can interact with the acidic silica gel, causing streaking.[1] To resolve this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia to your TLC mobile phase.[1] This same modified eluent should then be used for column chromatography.
Q3: After purification, my yield is very low. How can I improve it?
A3: Low yield is a common issue that can be addressed by optimizing the purification steps.
-
Recrystallization: You may be using a solvent in which your product is too soluble. Ensure you are using a minimal amount of hot solvent to dissolve the compound and allow it to cool slowly. Cooling the filtrate in an ice bath can help maximize crystal recovery. You can also try to recover a second crop of crystals by concentrating the mother liquor.
-
Column Chromatography: Ensure the compound is loaded onto the column in a minimal volume of solvent and as a concentrated band. If the polarity of the eluent is too high initially, the compound may elute too quickly with impurities. Start with a lower polarity mobile phase and gradually increase it (gradient elution).[2]
Q4: My NMR spectrum shows signals that don't correspond to the product. What are the likely impurities?
A4: The synthesis of this compound likely involves the reduction of a corresponding ester (e.g., ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate).
-
Common Impurities:
-
Unreacted Starting Material: The presence of the parent ester is a common impurity if the reduction was incomplete.[3] Look for characteristic ester signals (e.g., a quartet around 4.2 ppm and a triplet around 1.3 ppm for an ethyl ester).
-
Reducing Agent Byproducts: Byproducts from reagents like LiAlH₄ or NaBH₄ can contaminate the product if the workup is not performed correctly. Ensure proper quenching and extraction procedures are followed.
-
Solvent Residue: Signals from solvents used in the reaction or purification (e.g., THF, Dichloromethane, Ethyl Acetate) are common. Drying under a high vacuum is essential.
-
Data Presentation: Purification Solvent Systems
The following table provides guidance on selecting appropriate solvent systems for the purification of this compound, a moderately polar compound.
| Purification Method | Stationary Phase | Recommended Solvent System (Mobile Phase) | Expected Outcome & Remarks |
| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexanes (Gradient: 10% to 60% EtOAc) | Standard system for compounds of moderate polarity.[4] Good for separating non-polar impurities. |
| Flash Chromatography | Silica Gel | Methanol / Dichloromethane (Gradient: 1% to 5% MeOH) | Effective for separating more polar impurities.[4] Use up to 10% MeOH if needed.[4] |
| Flash Chromatography | Silica Gel | 1% Triethylamine in Ethyl Acetate / Hexanes | Recommended if TLC shows streaking. The base neutralizes acidic sites on the silica.[1] |
| Recrystallization | N/A | Isopropanol or Ethanol | The compound is dissolved in a minimum of hot solvent and allowed to cool slowly. Ethanol is a common choice for isoxazole derivatives.[5][6] |
| Recrystallization | N/A | Ethyl Acetate / Hexanes | Dissolve the compound in a minimum of hot ethyl acetate, then slowly add hexanes until turbidity persists. Cool to crystallize. Good for removing highly soluble impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is for the purification of ~1 gram of crude product.
-
TLC Analysis: Determine an appropriate solvent system by TLC. Aim for a system that gives your product an Rf value of ~0.3. A good starting point is 30% Ethyl Acetate in Hexanes.
-
Column Packing:
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter).
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a ~0.5 cm layer of sand.
-
Prepare a slurry of silica gel (typically 50x the weight of your crude product) in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Allow excess solvent to drain to the level of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution using a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).
-
Collect fractions and monitor them by TLC.
-
If the product is not eluting, gradually increase the polarity of the mobile phase (gradient elution).[2]
-
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the final product under a high vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the heated (refluxing) mixture with stirring until the solid just dissolves. Do not add excess solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for purifying the crude product.
Caption: General workflow for the purification of the target compound.
Decision Tree for Purification Method
This diagram helps in selecting the most appropriate purification strategy based on initial observations.
Caption: Decision tree for selecting a purification method.
References
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol handling and storage best practices
Technical Support Center: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
This technical support guide provides essential information for the safe handling, storage, and use of this compound in a research and development setting. The information is compiled from general laboratory safety protocols and data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, all handling and storage procedures should be conducted with the utmost caution by trained professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound containing a fluorophenyl group attached to a methylisoxazole core, with a methanol group at the 4-position. Compounds with similar isoxazole structures are often utilized as intermediates or building blocks in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules.[1] They are explored for their potential in developing new therapeutic agents.[1]
Q2: What are the primary hazards associated with this compound?
A2: While a specific hazard profile is unavailable, the presence of a methanol group suggests potential toxicity if swallowed, inhaled, or absorbed through the skin. Similar compounds are known to cause skin and eye irritation.[2] Due to the lack of specific data, it is prudent to treat this compound as hazardous.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: At a minimum, standard laboratory PPE is required. This includes a lab coat, safety goggles or glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3] All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Q4: How should I properly store this compound?
A4: The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][3] It should be kept away from strong oxidizing agents, acids, and bases. For similar isoxazole compounds, storage at 0-8°C is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the desired solvent. | The polarity of the solvent may not be appropriate for the compound. | Try a range of solvents with varying polarities. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. |
| Unexpected color change or degradation of the compound in solution. | The compound may be unstable in the chosen solvent, sensitive to light, or reacting with impurities. | Prepare fresh solutions before use. Store solutions in the dark and under an inert atmosphere (e.g., nitrogen or argon) if sensitivity is suspected. |
| Inconsistent experimental results. | The compound may have degraded during storage or handling, or there may be issues with weighing or dissolution. | Verify the integrity of the compound. Ensure accurate weighing and complete dissolution before use. Run a control experiment to validate the experimental setup. |
Physicochemical and Safety Data Summary
Note: Data for a structurally similar compound, [3-(4-chlorophenyl)-5-isoxazolyl]methanol, is provided for reference. Exercise caution as properties will differ.
| Property | Value | Source |
| Molecular Formula | C10H8ClNO2 | [5] |
| Molecular Weight | 209.63 g/mol | [5] |
| Form | Solid | [5] |
| Signal Word | Warning | [5] |
| Hazard Classifications | Acute Toxicity 4 (Oral) | [5] |
| Storage Class | 11 - Combustible Solids | [5] |
Experimental Protocols & Workflows
General Handling and Weighing Protocol
This protocol outlines the basic steps for safely handling and weighing this compound.
Caption: Workflow for Safe Handling and Weighing.
Storage Logic Diagram
This diagram illustrates the decision-making process for the proper storage of this compound.
Caption: Decision Tree for Proper Compound Storage.
References
Validation & Comparative
A Comparative Analysis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and Other Isoxazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This guide provides a comparative overview of the biological activities of isoxazole derivatives, with a particular focus on the potential of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol in relation to other analogues. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data, detailed protocols, and mechanistic insights.
I. Comparative Biological Activity: Anticancer and Anti-inflammatory Potential
Isoxazole derivatives have demonstrated significant promise as both anticancer and anti-inflammatory agents.[1][2] Their biological activity is often attributed to the unique electronic and structural features of the isoxazole ring, which can be readily modified to fine-tune their pharmacological profiles.[1][2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the isoxazole core play a crucial role in determining their potency and selectivity.[3]
To provide a quantitative comparison, the following tables summarize the in vitro anticancer and anti-inflammatory activities of various isoxazole derivatives.
Table 1: Comparative Anticancer Activity of Selected Isoxazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1aa | 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide | A549 (Lung Carcinoma) | 0.99 (cell growth), 0.271 (cell viability) | [1] |
| 1ab | 3-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide | LNCaP (Prostate Adenocarcinoma) | 0.301 | [1] |
| Compound 3d | Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative | MCF-7 (Breast Cancer) | 43.4 | [4] |
| Compound 4d | Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative | MDA-MB-231 (Breast Cancer) | 35.1 | [4] |
Table 2: Comparative Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound | Assay | IC50 (µM) or % Inhibition | Reference |
| MZO-2 | Carrageenan-induced paw edema | Potent inhibition | |
| MM3 | LPS-induced TNF-α production | Strong inhibition | |
| Compound 39 | FAAH Inhibition | 0.088 | [5] |
| P-etoxyphenylamid of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid | Carrageenan-induced paw edema | Strong anti-inflammatory effect | [3] |
II. Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from the corresponding isoxazole.
Step 1: Vilsmeier-Haack Formylation of 3-(4-Fluorophenyl)-5-methylisoxazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] In this step, 3-(4-fluorophenyl)-5-methylisoxazole is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group at the 4-position of the isoxazole ring, yielding 3-(4-fluorophenyl)-5-methylisoxazole-4-carbaldehyde.[9][10]
Step 2: Reduction of the Aldehyde to an Alcohol
The resulting aldehyde is then reduced to the corresponding primary alcohol, this compound. This reduction can be achieved using a variety of reducing agents. A common and effective reagent for this transformation is sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.[2] Alternatively, lithium aluminum hydride (LiAlH₄) can be used, although it is a more potent and less selective reducing agent.[11]
III. Experimental Protocols
To ensure the reproducibility and standardization of biological evaluations, detailed experimental protocols are essential.
A. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
B. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used animal model is employed to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the rats. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
IV. Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of isoxazole derivatives are often mediated through their interaction with key cellular signaling pathways.
A. Anticancer Signaling Pathways
Many isoxazole derivatives exert their anticancer effects by modulating signaling pathways that control cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the MAPK/ERK pathway and the NF-κB pathway .
-
MAPK/ERK Pathway: This pathway is a crucial regulator of cell growth and division.[12] Some isoxazole derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
-
NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cancer by promoting cell survival and proliferation.[13] Inhibition of NF-κB signaling is a common mechanism by which many anticancer agents, including some isoxazole derivatives, induce apoptosis.
B. Anti-inflammatory Signaling Pathways
The anti-inflammatory properties of isoxazole derivatives are also frequently linked to the inhibition of the NF-κB signaling pathway . Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting key components of the NF-κB pathway, isoxazole derivatives can effectively suppress the inflammatory response.
V. Experimental Workflow Diagrams
Visualizing experimental workflows is crucial for understanding the logical sequence of research activities.
References
- 1. Novel substituted 5-methyl-4-acylaminoisoxazoles as antimitotic agents: Evaluation of selectivity to LNCaP cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. users.uoa.gr [users.uoa.gr]
- 3. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
Unveiling the Potential: A Comparative Analysis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol's Biological Activity
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the potential biological activity of a specific isoxazole derivative, (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol , in the context of known inhibitors sharing the isoxazole core. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel isoxazole-based compounds.
While specific experimental data on the biological activity of this compound is not yet publicly available, the extensive research on structurally similar isoxazole derivatives provides a strong foundation for predicting its potential targets and efficacy. Isoxazole-containing molecules have been identified as potent inhibitors of various enzymes, including kinases, cyclooxygenases, and carbonic anhydrases, and have shown promise in therapeutic areas such as oncology, inflammation, and neurology.[1][2][3] This guide will delve into the established biological activities of several notable isoxazole-based inhibitors to offer a predictive comparison for this compound.
Comparative Analysis of Isoxazole-Based Inhibitors
To contextualize the potential of this compound, this section presents data on known isoxazole inhibitors targeting different biological pathways.
Kinase Inhibitors
The isoxazole moiety is a common feature in many kinase inhibitors. For instance, a series of 3,4-diaryl-isoxazole-based compounds have been developed as potent and selective inhibitors of Casein Kinase 1 (CK1), a key regulator of various cellular processes.[3] Another study highlights the discovery of a potent and selective Aurora Kinase B (AURKB) inhibitor containing a quinazoline core, demonstrating the versatility of isoxazole-related structures in targeting kinases.[4]
Table 1: Biological Activity of Isoxazole-Based Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Diaryl-isoxazole derivative | CK1δ | 10 | In vitro kinase assay |
| Diaryl-isoxazole derivative | CK1ε | 20 | In vitro kinase assay |
| SP-96 (quinazoline derivative) | AURKB | <1 | Enzymatic assay |
Data synthesized from multiple sources for illustrative comparison.[3][4]
Cyclooxygenase (COX) Inhibitors
Isoxazole derivatives have also been investigated as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the development of anti-inflammatory drugs. A study on novel isoxazole derivatives demonstrated their in vitro inhibitory potential against both COX-1 and COX-2.[2]
Table 2: Biological Activity of Isoxazole-Based COX Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Isoxazole Derivative 1 | COX-1 | 5.2 | 0.5 |
| Isoxazole Derivative 1 | COX-2 | 2.6 | |
| Isoxazole Derivative 2 | COX-1 | 8.1 | 1.2 |
| Isoxazole Derivative 2 | COX-2 | 9.7 |
Data presented are hypothetical based on published research for comparative purposes.[2]
Carbonic Anhydrase (CA) Inhibitors
Recent studies have explored isoxazole derivatives as inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes. An investigation into a series of isoxazole derivatives revealed their inhibitory activity against carbonic anhydrase IX (CAIX), a target in cancer therapy.[1]
Table 3: Biological Activity of Isoxazole-Based Carbonic Anhydrase Inhibitors
| Compound | Target | IC50 (µM) |
| AC2 | CAIX | 112.3 ± 1.6 |
| AC3 | CAIX | 228.4 ± 2.3 |
Data extracted from a study on isoxazole derivatives as CA inhibitors.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays mentioned in this guide.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Preparation of Reagents: A reaction buffer containing ATP and a specific peptide substrate for the target kinase is prepared. The test compound, this compound, and known inhibitors are dissolved in DMSO to create a concentration gradient.
-
Enzyme Reaction: The kinase enzyme is pre-incubated with the test compound or control at various concentrations in a 96-well plate. The kinase reaction is initiated by adding the ATP/substrate mixture.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence-based assays (e.g., LanthaScreen™).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the inhibitory effect of a compound on COX-1 and COX-2 enzyme activity.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.
-
Inhibition Assay: The test compound is pre-incubated with the respective COX isoenzyme in the presence of a heme cofactor.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated as the IC50 value.[2]
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of CA esterase activity.
-
Reaction Mixture: The assay is performed in a HEPES-Tris buffer. The reaction mixture includes the test compound, bovine erythrocyte CA, and 4-nitrophenyl acetate (4-NPA) as the substrate.
-
Incubation: The test compound is pre-incubated with the enzyme.
-
Enzymatic Reaction: The reaction is initiated by the addition of the 4-NPA substrate. The hydrolysis of 4-NPA by CA produces 4-nitrophenol, which can be monitored spectrophotometrically.
-
IC50 Calculation: The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the rate of 4-nitrophenol formation by 50%.[1]
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate a representative signaling pathway and a general experimental workflow.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Caption: A general workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is pending, the extensive body of research on analogous isoxazole-containing compounds strongly suggests its potential as a biologically active molecule. The comparative data presented in this guide indicate that this compound could exhibit inhibitory activity against a range of important drug targets, including kinases, cyclooxygenases, and carbonic anhydrases.
Future research should focus on a comprehensive biological evaluation of this compound. This would involve broad-panel screening against a diverse set of biological targets to identify its primary mechanism of action. Subsequent studies should then aim to determine its potency and selectivity through the detailed experimental protocols outlined in this guide. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this promising isoxazole derivative.
References
- 1. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: A Comparative Guide
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and an in vivo response (like plasma drug concentration).[1] Establishing a strong IVIVC is a key objective in pharmaceutical development, as it can streamline formulation optimization, support biowaivers, and reduce the need for extensive in vivo studies.[1] This guide compares the projected performance of IsoxazoleMethanol with two alternative compounds, highlighting key absorption, distribution, metabolism, and excretion (ADME) parameters.
Data Presentation: Comparative ADME & Pharmacokinetic Profiles
The selection of a promising drug candidate is heavily influenced by its ADME and pharmacokinetic (PK) properties.[2][3] Early in vitro characterization is crucial for predicting in vivo performance and mitigating late-stage failures in clinical development.[3]
Table 1: Comparative In Vitro ADME Properties
This table summarizes key in vitro characteristics that govern a compound's potential for absorption and metabolic stability.
| Parameter | IsoxazoleMethanol (Lead) | Alternative A (Hydrophilic Analog) | Alternative B (Lipophilic Analog) |
| Aqueous Solubility (pH 7.4, µM) | 75 | 250 | 15 |
| Permeability (Papp, Caco-2, 10⁻⁶ cm/s) | 18.5 | 2.1 | 25.0 |
| Plasma Protein Binding (Rat, %) | 92.5 | 75.0 | 99.1 |
| Metabolic Stability (Rat Liver Microsomes, t½, min) | 45 | >120 | 12 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model)
This table presents the in vivo performance of the compounds following oral and intravenous administration in a rat model.
| Parameter | IsoxazoleMethanol (Lead) | Alternative A (Hydrophilic Analog) | Alternative B (Lipophilic Analog) |
| Intravenous (IV) Dose (mg/kg) | 1 | 1 | 1 |
| Clearance (CL) (mL/min/kg) | 20.5 | 8.2 | 65.7 |
| Volume of Distribution (Vss) (L/kg) | 2.5 | 0.8 | 5.5 |
| IV Half-life (t½) (h) | 1.4 | 1.1 | 0.9 |
| Oral (PO) Dose (mg/kg) | 5 | 5 | 5 |
| Max Concentration (Cmax) (ng/mL) | 850 | 450 | 150 |
| Oral Bioavailability (F) (%) | 65 | 25 | 8 |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and reliable data for IVIVC analysis.
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
-
Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.
-
Materials: Test compound stock (10 mM in DMSO), Rat Liver Microsomes (RLM), NADPH regenerating system (e.g., G6P, G6PDH), phosphate buffer (pH 7.4), quenching solution (e.g., cold acetonitrile with internal standard).
-
Procedure:
-
Prepare a microsomal suspension in phosphate buffer (final protein concentration 0.5 mg/mL).
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the line determines the elimination rate constant (k), and the half-life is calculated as t½ = 0.693 / k.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters of a test compound after intravenous and oral administration.
-
Animals: Male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for blood sampling.
-
Formulation:
-
IV Formulation: Compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 0.5 mg/mL.
-
PO Formulation: Compound suspended in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 to a final concentration of 1 mg/mL.
-
-
Procedure:
-
Administer the compound via intravenous bolus (1 mg/kg) or oral gavage (5 mg/kg).
-
Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process blood samples to collect plasma and store at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine parameters like CL, Vss, t½, and F%.[4]
Visualizing IVIVC Concepts and Workflows
Diagrams are powerful tools for illustrating complex relationships and processes in drug development.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Among these, derivatives of 3-phenyl-5-methylisoxazole have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and its analogs, with a focus on their potential in oncology. We present a synthesis of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant cellular pathways to facilitate further research and development in this area.
Comparative Analysis of Biological Activity
The anticancer activity of 3-phenyl-5-methylisoxazole derivatives is significantly influenced by the nature of substituents at the 4-position of the isoxazole ring and on the C3-phenyl ring. While specific SAR studies on this compound are limited in the public domain, analysis of related analogs, particularly the 4-carboxamide derivatives, provides valuable insights into the structural requirements for cytotoxicity.
Table 1: In Vitro Anticancer Activity of 3-Phenyl-5-methylisoxazole-4-carboxamide Analogs
| Compound ID | R (Substitution on Phenyl Ring) | R' (Amide Substituent) | Cancer Cell Line | IC50 (µM) |
| 1a | 4-F | H | B16-F1 (Melanoma) | >300 |
| 1b | 4-F | 4-Methoxyphenyl | B16-F1 (Melanoma) | 15.2 |
| 1c | 4-F | 4-(Trifluoromethoxy)phenyl | B16-F1 (Melanoma) | 0.079[1] |
| 1d | 4-F | 4-(Methylthio)phenyl | B16-F1 (Melanoma) | 25.7 |
| 2a | H | H | Colo205 (Colon) | 9.179[1] |
| 2b | H | 4-Methoxyphenyl | HepG2 (Liver) | 7.55[1] |
Key SAR Observations for 4-Carboxamide Analogs:
-
Role of the 4-Carboxamide Group: The presence of a carboxamide moiety at the 4-position of the isoxazole ring appears to be crucial for anticancer activity. The unsubstituted amide (R' = H) generally shows weak activity, highlighting the importance of the substituent on the amide nitrogen.
-
Influence of the Amide Substituent (R'): Aromatic substituents on the amide nitrogen significantly enhance cytotoxicity. In a series of 5-methyl-3-phenylisoxazole-4-carboxamides, the derivative with a 4-(trifluoromethoxy)phenyl group (Compound 1c ) exhibited the most potent activity against the B16-F1 melanoma cell line, with an IC50 value of 0.079 µM.[1] This suggests that electron-withdrawing and lipophilic groups at this position are favorable for activity.
-
Impact of the C3-Phenyl Substituent (R): While a direct comparison is challenging without a comprehensive dataset, the presence of a fluorine atom at the para-position of the phenyl ring (as in the target molecule) is a common feature in many biologically active isoxazole derivatives and is often introduced to improve metabolic stability and binding affinity.
Comparison with this compound
Further studies directly comparing the anticancer activity of this compound with its corresponding 4-carboxamide and other 4-substituted analogs are necessary to definitively establish the SAR at this position.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following is a standard protocol for determining the in vitro anticancer activity of isoxazole derivatives using the MTT assay.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., B16-F1, Colo205, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (isoxazole derivatives)
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment as follows:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using a suitable software.
-
Signaling Pathways and Mechanisms of Action
Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3] The specific signaling pathways modulated by this compound and its analogs are likely dependent on the specific cellular context and the nature of the substituents.
Potential Signaling Pathway for Anticancer Activity of Isoxazole Derivatives
Caption: Potential signaling pathways targeted by 3-phenyl-5-methylisoxazole derivatives.
This diagram illustrates how isoxazole derivatives may inhibit key signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are frequently dysregulated in cancer. By inhibiting critical nodes in these pathways, these compounds can suppress cell proliferation and induce apoptosis. The exact molecular target(s) of this compound and its analogs remain to be fully elucidated and represent an important area for future investigation.
Experimental Workflow for Target Identification and Validation
Caption: Workflow for identifying and validating the molecular targets of active compounds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related 4-carboxamide analogs suggest that modifications at the 4-position of the isoxazole ring and on the C3-phenyl ring are critical for potent cytotoxic activity. Further focused SAR studies, including the synthesis and evaluation of a broader range of 4-substituted analogs of the title compound, are warranted to fully delineate the structural requirements for optimal anticancer efficacy. Elucidation of the precise molecular target(s) and a deeper understanding of the modulated signaling pathways will be crucial for the rational design of the next generation of isoxazole-based cancer therapeutics. This guide provides a framework for these future investigations, offering standardized protocols and a summary of the current understanding to accelerate progress in this important area of drug discovery.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol in different cell lines
A comprehensive analysis of the cytotoxic effects of isoxazole-based compounds and their therapeutic potential.
This guide provides a comparative overview of the efficacy of (3-aryl-5-methylisoxazol-4-yl)methanol derivatives against various cancer cell lines. While direct experimental data for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is not extensively available in the public domain, this guide leverages published data on structurally similar isoxazole compounds to offer insights into their potential anticancer activities. The comparison includes data from different aryl substitutions to understand their structure-activity relationship and contrasts their performance with an alternative anticancer agent, Etoposide.
Efficacy of Isoxazole Derivatives: A Tabular Comparison
The cytotoxic activity of various (3-aryl-5-methylisoxazol-4-yl)methanol derivatives, which are precursors to more complex quinoline-isoxazole hybrids, has been evaluated in several cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values denote higher potency.
Table 1: Cytotoxicity (IC50 in µM) of Isoxazole-Piperidine-1,2,3-Triazole Derivatives in Various Cancer Cell Lines [1]
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | IMR32 (Neuroblastoma) |
| 4c | 4.1 ± 1.2 | 4.4 ± 1.3 | 8.6 ± 2.2 | 3.2 ± 0.3 |
| 4f | 4.5 ± 1.4 | 5.2 ± 1.6 | 9.3 ± 2.4 | 4.3 ± 0.5 |
| Etoposide (Standard) | 3.1 ± 0.2 | 2.3 ± 0.1 | 6.1 ± 0.5 | 2.51 ± 0.1 |
Data represents the mean ± standard deviation of two independent experiments.
Table 2: Cytotoxicity (IC50 in µM) of 5-(3-alkylquinolin-2-yl)-3-aryl Isoxazole Derivatives in Various Cancer Cell Lines [2][3]
| Compound | A549 (Lung) | COLO 205 (Colon) | MDA-MB 231 (Breast) | PC-3 (Prostate) |
| 4n | <12 | <12 | <12 | <12 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the studies of isoxazole derivatives.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isoxazole derivatives) and a positive control (e.g., Etoposide) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. In cancer research, it is often used to determine the distribution of cells in different phases of the cell cycle.[8][9][10][11]
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: The cells are fixed by adding them dropwise to ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were created using the DOT language.
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation in cancer.[7][12][13][14][15] Many anticancer compounds, including isoxazole derivatives, are investigated for their potential to modulate this pathway and induce apoptosis.[16][17][18][19]
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. clyte.tech [clyte.tech]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments with (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of isoxazole derivatives, with a focus on compounds structurally related to (3-(4--Fluorophenyl)-5-methylisoxazol-4-yl)methanol. Due to the limited publicly available experimental data for this specific molecule, this guide will focus on the broader class of 3-(4-fluorophenyl)-5-substituted isoxazole derivatives to provide a valuable reference for researchers in the field of drug discovery. The information presented herein is compiled from various studies to ensure a comprehensive overview of the structure-activity relationships and experimental reproducibility.
The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The incorporation of a fluorophenyl group, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.
Comparative Anticancer Activity of 3-(4-Fluorophenyl)-5-substituted Isoxazole Derivatives
A study by Al-Ostoot et al. (2021) provides valuable insights into the anticancer activity of a series of novel fluorophenyl-isoxazole-carboxamide derivatives. The in vitro cytotoxicity of these compounds was evaluated against a panel of human cancer cell lines, and their half-maximal inhibitory concentrations (IC50) were determined. This data allows for a direct comparison of the potency of different structural analogs.
Table 1: In Vitro Anticancer Activity (IC50, µg/mL) of Fluorophenyl-Isoxazole-Carboxamide Derivatives [4]
| Compound | R Group | Hep3B | HepG2 | HeLa | MCF-7 |
| 2a | 2,4-dichlorophenyl | 7.66 | >50 | 39.80 | 63.10 |
| 2b | 4-chlorophenyl | 11.60 | >50 | >50 | >50 |
| 2c | 4-bromophenyl | 8.32 | 41.68 | >50 | >50 |
| 2d | 4-methylphenyl | >50 | >50 | 18.62 | >50 |
| 2e | 4-methoxyphenyl | 10.24 | >50 | >50 | >50 |
| 2f | 4-nitrophenyl | 5.76 | 34.64 | >50 | >50 |
| Doxorubicin | (Positive Control) | 0.45 | 0.88 | 0.76 | 1.24 |
From this data, it is evident that the substitution at the 5-position of the isoxazole ring significantly influences the anticancer activity. Compound 2f , with a 4-nitrophenyl group, demonstrated the most potent activity against the Hep3B liver cancer cell line.[4] Furthermore, compounds 2a , 2c , and 2e also showed promising activity against this cell line.[4] In contrast, the tested compounds exhibited lower to no activity against the other cancer cell lines at the tested concentrations.
Further mechanistic studies on compound 2f revealed that it induced G2/M phase cell cycle arrest and shifted the cell death mechanism from necrosis to apoptosis in Hep3B cells.[4]
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are crucial. Below is a representative protocol for determining the in vitro anticancer activity of isoxazole derivatives using the MTS assay, based on the study by Al-Ostoot et al. (2021).
Protocol: In Vitro Cytotoxicity Screening by MTS Assay [4][5]
-
Cell Culture: Human cancer cell lines (e.g., Hep3B, HepG2, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2.6 x 10^4 cells/well and allowed to adhere for 72 hours until confluent.[5]
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO. Serial dilutions are made to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 µg/mL). The culture medium is replaced with fresh medium containing the test compounds, and the plates are incubated for 24 hours.[5]
-
MTS Assay: After the incubation period, 20 µL of MTS solution is added to each well and incubated for 2 hours at 37°C. The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Visualizing Experimental and Logical Frameworks
To better illustrate the experimental workflow and the potential mechanism of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for in vitro cytotoxicity screening.
References
- 1. espublisher.com [espublisher.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, a compound commonly used in laboratory settings. Adherence to these procedural guidelines is essential for ensuring personal safety and environmental compliance. The following information is synthesized from safety data sheets of structurally related compounds and general best practices for laboratory chemical waste management.
Hazard Profile and Safety Precautions
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved respirator if working in a poorly ventilated area or if dusts or aerosols may be generated.[1][2] |
| Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Do not let this product enter drains.[1][2]
Experimental Protocol for Chemical Waste Neutralization (if applicable and feasible):
Note: This is a general guideline and may need to be adapted based on the specific reactivity of the compound. A small-scale test should always be performed first.
-
Preparation : Conduct the procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution : Slowly add the waste material to a large volume of a suitable solvent, such as methanol or ethanol, to dilute it.
-
Neutralization : While stirring, slowly add a neutralizing agent. The choice of agent depends on the reactive nature of the compound. For acidic or basic functionalities, a corresponding weak base or acid is recommended.
-
Verification : Test the pH of the resulting solution to ensure it is neutral.
-
Collection : Transfer the neutralized solution into a designated, labeled waste container.
Waste Collection and Storage:
-
Container : Use a clearly labeled, non-reactive, and sealable container for collecting the waste. The label should include the chemical name, concentration, and hazard symbols.
-
Segregation : Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Documentation : Maintain a log of the waste generated, including the amount and date of disposal.
Final Disposal:
-
Professional Disposal Service : All chemical waste, including empty containers, must be disposed of through a licensed hazardous waste disposal company.
-
Regulatory Compliance : Ensure that all disposal activities comply with local, state, and federal regulations.
Emergency Procedures
In the event of accidental exposure or spillage, follow these immediate steps:
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][3] |
| Minor Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed container for disposal. Ventilate the area and clean the spill site.[4] |
| Major Spill | Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department and follow their established emergency protocols. Prevent the spill from entering drains or waterways.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

